Omeprazole sulfone N-oxide-13C,d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C17H19N3O5S |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)/i3+1D3 |
InChI-Schlüssel |
ZBGMHRIYIGAEGJ-LBDFIVMYSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)CC3=[N+](C=C(C(=C3C)OC)C)[O-] |
Kanonische SMILES |
CC1=C[N+](=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Omeprazole Sulfone N-oxide-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled compound, Omeprazole (B731) sulfone N-oxide-13C,d3. This stable isotope-labeled analog of an omeprazole metabolite is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.
Compound Profile
A summary of the key identifiers and properties of Omeprazole sulfone N-oxide-13C,d3 is presented in Table 1.
| Property | Value |
| Chemical Name | 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-13C,d3 |
| Synonyms | Omeprazole-13C,D3 Sulfone N-Oxide, 2-[[(3,5-Dimethyl-4-methoxy-1-oxido-2-pyridyl)methyl]sulfonyl]-5-methoxybenzimidazole-13c, d3 |
| CAS Number | 2740875-18-5 (labeled), 158812-85-2 (unlabeled)[1] |
| Molecular Formula | C₁₆¹³CH₁₆D₃N₃O₅S[1] |
| Molecular Weight | 381.43 g/mol [1] |
| Appearance | White solid[1] |
Synthesis Methodology
The synthesis of this compound is a multi-step process that involves the preparation of isotopically labeled precursors followed by their coupling and subsequent oxidation. While a detailed, publicly available protocol for this specific labeled compound is scarce, a plausible synthetic route can be constructed based on established methods for the synthesis of omeprazole and its analogs.[2]
The general strategy involves the synthesis of two key isotopically labeled intermediates:
-
5-(methoxy-d3)-2-mercaptobenzimidazole-¹³C : This precursor introduces the deuterium (B1214612) and carbon-13 labels into the benzimidazole (B57391) ring system.
-
2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine N-oxide : This pyridinyl moiety is coupled with the benzimidazole intermediate.
Following the coupling of these intermediates to form the sulfide (B99878) precursor, a controlled oxidation yields the final product, this compound.
Experimental Protocols
The following protocols are proposed based on analogous syntheses described in the literature.
Step 1: Synthesis of 5-(methoxy-d3)-2-mercaptobenzimidazole-¹³C
-
Starting Materials : 4-Amino-3-nitroanisole-(methoxy-d3), ¹³C-labeled carbon disulfide.
-
Procedure :
-
The synthesis would likely begin with a commercially available deuterated anisole (B1667542) derivative.
-
Standard nitration and reduction steps would yield 3,4-diaminoanisole-(methoxy-d3).
-
Cyclization with ¹³C-labeled carbon disulfide in the presence of a base like potassium hydroxide (B78521) would yield the desired 5-(methoxy-d3)-2-mercaptobenzimidazole-¹³C.[3][4][5]
-
Step 2: Synthesis of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine N-oxide
-
Starting Materials : 2,3,5-trimethylpyridine (B1346980) N-oxide.
-
Procedure :
-
2,3,5-trimethylpyridine N-oxide is rearranged and chlorinated to form 2-(chloromethyl)-3,5-dimethylpyridine.
-
The pyridine (B92270) ring is then N-oxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[6]
-
Step 3: Coupling and Oxidation
-
Procedure :
-
The isotopically labeled 5-(methoxy-d3)-2-mercaptobenzimidazole-¹³C is coupled with 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine N-oxide in the presence of a base to form the corresponding sulfide intermediate.
-
The sulfide intermediate is then subjected to over-oxidation. This is a critical step where both the sulfur atom is oxidized to a sulfone and the pyridine nitrogen is oxidized to an N-oxide. A strong oxidizing agent, such as an excess of m-CPBA, is typically used for this transformation.[2]
-
The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the product is isolated and purified, typically by column chromatography or recrystallization.
-
Characterization Data
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound. The following data is based on a commercially available certificate of analysis and typical analytical techniques.
Quantitative Data Summary
The table below summarizes the key quantitative characterization data for a representative batch of this compound.
| Parameter | Method | Result |
| Purity | HPLC | 99.8%[1] |
| Isotopic Purity (¹³C) | Mass Spectrometry | 99 atom % ¹³C[1] |
| Isotopic Purity (D) | Mass Spectrometry | 99 atom % D[1] |
| Molecular Ion ([M+H]⁺) | ESI-MS | m/z 382.15[1] |
Spectroscopic Analysis
3.2.1. ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the molecule. The spectrum is expected to be consistent with the structure of omeprazole sulfone N-oxide, with the absence of the methoxy (B1213986) signal on the benzimidazole ring, which is replaced by the deuterated methyl group.
3.2.2. Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is a critical tool for confirming the molecular weight and isotopic enrichment of the labeled compound. The mass spectrum will show a prominent peak for the protonated molecule ([M+H]⁺) at m/z 382.15, which corresponds to the molecular weight of the ¹³C and d₃ labeled compound.[1] The fragmentation pattern in MS/MS analysis can further confirm the structure by identifying characteristic fragment ions.
3.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of the synthesized compound. A high purity of over 99% is typically required for its use as an internal standard.[1]
Application in Research
This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of omeprazole and its metabolites in biological matrices like plasma and urine.
The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations in sample preparation and instrument response.
Conclusion
The synthesis and characterization of this compound are critical for advancing drug metabolism and pharmacokinetic research of omeprazole. This technical guide outlines a plausible synthetic pathway and highlights the key analytical techniques used to ensure the quality and identity of this essential research tool. The availability of high-purity, isotopically labeled standards like this one is indispensable for the accurate and precise quantification of drug metabolites in complex biological matrices, ultimately contributing to a better understanding of drug disposition and safety.
References
- 1. esschemco.com [esschemco.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. chemrevlett.com [chemrevlett.com]
- 4. scbt.com [scbt.com]
- 5. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 6. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]
An In-depth Technical Guide to Omeprazole Sulfone N-oxide-13C,d3
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Omeprazole (B731) sulfone N-oxide-13C,d3, a stable isotope-labeled derivative of an omeprazole metabolite. This document is intended for researchers, scientists, and professionals in drug development and metabolic research.
Chemical and Physical Properties
Omeprazole sulfone N-oxide-13C,d3 is the isotopically labeled form of Omeprazole sulfone N-oxide, which is a known metabolite and impurity of the proton pump inhibitor, omeprazole.[][2] The incorporation of carbon-13 and deuterium (B1214612) atoms makes it a valuable internal standard for quantitative analysis by mass spectrometry.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-13C,d3 | [4] |
| Molecular Formula | C₁₆¹³CH₁₆D₃N₃O₅S | [4] |
| Molecular Weight | 381.43 g/mol | [4][5] |
| CAS Number | 2740875-18-5 | [6][7] |
| Unlabeled CAS Number | 158812-85-2 | [][4][5] |
| Appearance | White solid | [][4] |
| Purity | Typically ≥99% by HPLC; ≥99% atom D, ≥99% atom ¹³C | [][4] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [] |
| Storage | 2-8°C | [] |
Experimental Protocols
Synthesis of Isotopically Labeled Omeprazole Sulfone N-oxide
The synthesis of isotopically labeled omeprazole derivatives typically involves the introduction of the isotopic labels at an early stage in the synthetic route. For this compound, this would likely involve a labeled precursor for the benzimidazole (B57391) or pyridine (B92270) ring.
A plausible synthetic approach would involve:
-
Synthesis of Labeled Precursors:
-
Synthesis of [¹³C, d₃]-methoxylamine or a similar labeled methylating agent.
-
Preparation of an isotopically labeled benzimidazole intermediate.
-
-
Coupling Reaction:
-
Reaction of the labeled benzimidazole intermediate with the pyridine moiety.
-
-
Oxidation Steps:
-
A controlled oxidation of the resulting sulfide (B99878) to the sulfone. This step is critical as over-oxidation can lead to the formation of the N-oxide.
-
Further oxidation to introduce the N-oxide group on the pyridine ring.
-
Purification and Analysis
Purification of omeprazole and its derivatives is crucial to remove impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for both purification and purity analysis.
2.2.1. Purification by Preparative HPLC
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) bicarbonate) is often employed to achieve good separation.
-
Detection: UV detection at a wavelength of around 302 nm is suitable for omeprazole and its derivatives.
-
Fraction Collection: Fractions corresponding to the desired product peak are collected, pooled, and the solvent is removed under reduced pressure.
2.2.2. Purity Analysis by Analytical HPLC
-
Column: A high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution. The pH of the mobile phase is a critical parameter for achieving good separation of omeprazole and its impurities.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at 302 nm.
-
Quantification: The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Metabolic Pathway
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The formation of omeprazole sulfone is catalyzed by CYP3A4, while hydroxylation is carried out by CYP2C19. Omeprazole sulfone N-oxide is a further metabolite.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of an isotopically labeled compound like this compound.
References
The Formation of Omeprazole Sulfone N-oxide-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of formation of Omeprazole (B731) Sulfone N-oxide-13C,d3, a stable isotope-labeled metabolite and impurity of the widely used proton pump inhibitor, omeprazole. This document details both the metabolic and synthetic pathways, provides experimental protocols, and presents quantitative data to support further research and drug development.
Introduction
Omeprazole, a substituted benzimidazole, is a potent inhibitor of the gastric H+/K+-ATPase, effectively reducing stomach acid secretion. Its metabolism and synthetic pathways can lead to the formation of several related substances, including Omeprazole Sulfone N-oxide. The isotopically labeled version, Omeprazole Sulfone N-oxide-13C,d3, is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for accurate quantification. Understanding its formation is paramount for impurity profiling, metabolic stability assessment, and the development of robust analytical methods.
Metabolic Pathway of Formation
In vivo, omeprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of omeprazole sulfone is a key metabolic step.
The primary enzyme responsible for the sulfoxidation of omeprazole to omeprazole sulfone is CYP3A4 .[1][2] This oxidation occurs at the sulfide (B99878) bridge of the omeprazole molecule. The metabolism is stereoselective, with CYP3A4 favoring the S-enantiomer of omeprazole for sulfoxidation. The intrinsic clearance (CLint) for the formation of the sulfone from S-omeprazole is significantly higher than that from R-omeprazole.
Further oxidation of the pyridine (B92270) ring's nitrogen atom leads to the formation of the N-oxide. While the specific enzyme kinetics for this N-oxidation step are less well-defined in the literature, it is recognized as a subsequent metabolic transformation.
The metabolic pathway can be visualized as follows:
Synthetic Pathway of Formation
Omeprazole Sulfone N-oxide can also be formed as a byproduct during the chemical synthesis of omeprazole. This typically occurs due to the over-oxidation of the thioether intermediate.[3] The synthesis of the labeled compound would follow the same principles, starting with labeled precursors.
The common synthesis of omeprazole involves the oxidation of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (pyrmetazole).[3] The use of strong oxidizing agents or lack of precise control over reaction conditions can lead to the formation of the sulfone and subsequently the N-oxide.
A generalized synthetic pathway is depicted below:
References
Isotopic Labeling of Omeprazole Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of omeprazole (B731) and its metabolites. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a clear understanding of the experimental workflows involved in the study of omeprazole metabolism using isotopically labeled compounds.
Introduction to Omeprazole Metabolism and Isotopic Labeling
Omeprazole, a proton pump inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main enzymes involved are CYP2C19, which is responsible for the formation of 5-hydroxyomeprazole, and CYP3A4, which mediates the formation of omeprazole sulfone.[1][2] Other notable metabolites include 5'-O-desmethylomeprazole and 3-hydroxyomeprazole. The metabolism of omeprazole is stereoselective, meaning the different enantiomers of the drug are metabolized at different rates.
Isotopic labeling is a powerful technique used in drug metabolism studies to trace, identify, and quantify metabolites.[3] By replacing one or more atoms in the omeprazole molecule with a stable isotope (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C)), researchers can differentiate the drug and its metabolites from endogenous compounds using mass spectrometry.[3] Isotopically labeled versions of the parent drug or its metabolites also serve as ideal internal standards in quantitative bioanalysis, correcting for variability during sample preparation and analysis.[4][5]
Metabolic Pathways of Omeprazole
Omeprazole undergoes several metabolic transformations, primarily hydroxylation and sulfoxidation. The major metabolic pathways are illustrated in the diagram below. The polymorphic nature of the CYP2C19 enzyme leads to variability in omeprazole metabolism among individuals.[6]
Synthesis of Isotopically Labeled Omeprazole
The synthesis of isotopically labeled omeprazole generally follows the established routes for the unlabeled drug, with the introduction of a labeled precursor at a key step.[3] A common method for synthesizing omeprazole involves the coupling of a substituted pyridine (B92270) with a benzimidazole (B57391), followed by oxidation.[7][8]
For the synthesis of deuterated omeprazole (e.g., omeprazole-d₃), a deuterated methoxy (B1213986) group donor would be used in the synthesis of the pyridine or benzimidazole precursors. For ¹³C-labeled omeprazole, a precursor containing a ¹³C atom at the desired position would be incorporated.
The general workflow for the synthesis of omeprazole is depicted below.
Experimental Protocols
Sample Preparation from Plasma
A common method for extracting omeprazole and its metabolites from plasma is liquid-liquid extraction.[9]
Protocol: Liquid-Liquid Extraction
-
To 0.25 mL of human plasma, add an internal standard (e.g., isotopically labeled omeprazole or a structural analog like lansoprazole).[9][10]
-
Alkalinize the plasma sample.
-
Add an extraction solvent (e.g., a mixture of methylene (B1212753) chloride and acetonitrile).[11]
-
Vortex the mixture for several minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[12]
LC-MS/MS Analysis of Omeprazole and Metabolites
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of omeprazole and its metabolites.[10][13]
Table 1: Example LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 50 x 4.6mm, 5µm)[10] |
| Mobile Phase | Isocratic or gradient mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid)[9][10] |
| Flow Rate | 0.25 - 1.0 mL/min[12][14] |
| Injection Volume | 10 - 25 µL[10][12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[12] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Table 2: Example MRM Transitions for Omeprazole and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Omeprazole | 346.2 | 198.0[12] |
| 5-Hydroxyomeprazole | 362.1 | - |
| Omeprazole Sulfone | 362.1 | - |
| Internal Standard (Lansoprazole) | 369.98 | 252.0[15] |
Quantitative Data
The use of isotopically labeled internal standards allows for accurate quantification of omeprazole and its metabolites in biological matrices. The following tables summarize key pharmacokinetic parameters and analytical limits.
Table 3: Pharmacokinetic Parameters of Omeprazole and its Metabolites (Single 40 mg Oral Dose)
| Parameter | Omeprazole | 5-Hydroxyomeprazole | Omeprazole Sulfone |
| Cmax (ng/mL) | - | Significantly higher in postmenopausal females[16] | - |
| tmax (hours) | 0.5 - 3.5[1] | Significantly higher in postmenopausal females[16] | - |
| AUC (hnmol/L) | 4151 (CYP2C191/1) vs 1973 (CYP2C1917/17)[11] | - | 3343 (CYP2C191/1) vs 1083 (CYP2C1917/*17)[11] |
| Half-life (hours) | < 1[1] | Elimination t1/2 significantly higher in postmenopausal females[16] | - |
Table 4: Analytical Quantification Limits in Human Plasma
| Analyte | Limit of Quantification (LOQ) |
| Omeprazole | 10 ng/mL[9] |
| 5-Hydroxyomeprazole | 5 ng/mL[9] |
| Omeprazole Sulfone | 10 ng/mL[9] |
Experimental and Analytical Workflow
The overall workflow for the analysis of omeprazole metabolites using isotopic labeling involves several key stages, from sample collection to data analysis.
Conclusion
The isotopic labeling of omeprazole and its metabolites is an indispensable tool for the detailed study of its pharmacokinetic and metabolic profile. The use of stable isotopes, particularly in conjunction with LC-MS/MS, allows for highly sensitive and specific quantification of the parent drug and its metabolites in complex biological matrices. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development to design and execute robust studies on omeprazole metabolism.
References
- 1. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. benchchem.com [benchchem.com]
- 8. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 9. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. scispace.com [scispace.com]
- 15. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academicjournals.org [academicjournals.org]
Purity and stability of "Omeprazole sulfone N-oxide-13C,d3"
An In-Depth Technical Guide to the Purity and Stability of Omeprazole (B731) Sulfone N-oxide-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole sulfone N-oxide-¹³C,d₃ is a stable isotope-labeled derivative of an Omeprazole metabolite. Stable isotope-labeled compounds are critical tools in drug development, particularly in pharmacokinetic and metabolism studies, where they serve as internal standards for quantitative analysis.[1][2][3] The purity and stability of such standards are paramount to ensure the accuracy and reliability of experimental data. This guide provides a comprehensive overview of the available information on the purity and stability of Omeprazole sulfone N-oxide-¹³C,d₃, supplemented with data from studies on the parent compound, Omeprazole, to infer its chemical behavior.
Compound Specifications
Quantitative data for Omeprazole sulfone N-oxide-¹³C,d₃ is summarized from commercial suppliers.
| Parameter | Specification | Reference |
| Chemical Formula | C₁₆¹³CH₁₆D₃N₃O₅S | [4] |
| Molecular Weight | 381.43 g/mol | [4] |
| Appearance | White Solid | [4][5] |
| Purity (by HPLC) | ≥99% to 99.8% | [4][5] |
| Storage Condition | 2-8°C | [5] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) (with heat) | [5] |
Purity Assessment: Recommended Experimental Protocol
While specific analytical protocols for Omeprazole sulfone N-oxide-¹³C,d₃ are not publicly available, established stability-indicating High-Performance Liquid Chromatography (HPLC) methods for Omeprazole and its related substances can be readily adapted. These methods are designed to separate the active pharmaceutical ingredient from its potential impurities and degradation products.
A typical experimental workflow for purity assessment is outlined below:
Caption: A generalized workflow for the purity determination of Omeprazole sulfone N-oxide-¹³C,d₃ by HPLC.
Recommended HPLC Method Parameters (Adapted from Omeprazole Analysis)
The following table summarizes typical HPLC conditions that can be used as a starting point for the analysis of Omeprazole sulfone N-oxide-¹³C,d₃.
| Parameter | Recommended Conditions | Reference |
| Column | Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [6][7][8][9][10] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 7.4-7.6) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common ratio is in the range of 60:40 to 75:25 (buffer:organic). | [6][10][11][12] |
| Flow Rate | 1.0 mL/min | [6][8][10] |
| Detection | UV at 280 nm or 302 nm | [7][10][11] |
| Column Temperature | 25°C | [6][7] |
| Injection Volume | 5-20 µL | [9] |
Stability Profile
Summary of Forced Degradation Studies on Omeprazole
| Stress Condition | Observations | Reference |
| Acidic Hydrolysis | Omeprazole is highly unstable in acidic conditions, showing significant degradation. For instance, in 0.1 N HCl, degradation of over 60% has been observed.[14] This is a well-documented characteristic of proton pump inhibitors. | [5][9][14] |
| Basic Hydrolysis | The compound is more stable under alkaline conditions. Mild degradation (around 4-15%) is typically observed in basic media (e.g., 0.1 N NaOH).[9][14] | [9][14] |
| Oxidative Stress | Omeprazole is susceptible to oxidation. Treatment with hydrogen peroxide (e.g., 3% H₂O₂) can lead to significant degradation, potentially forming sulfone and N-oxide derivatives.[9][14][15] The title compound itself is a product of oxidative metabolism. | [4][9][14][15] |
| Thermal Degradation | The drug shows some degradation under dry heat conditions (e.g., 60°C), although it is generally more stable than when subjected to hydrolytic or oxidative stress.[14][15] | [14][15] |
| Photolytic Degradation | Exposure to UV light can induce degradation.[15] | [15] |
Logical Relationship of Degradation
The formation of Omeprazole sulfone N-oxide is a result of the overoxidation of the initial thioether intermediate during synthesis or the metabolism of Omeprazole.[4] Further degradation is likely to follow pathways similar to those of Omeprazole under stress conditions.
Caption: A simplified diagram showing the synthetic/metabolic relationship and potential degradation of Omeprazole derivatives.
Storage and Handling Recommendations
Based on the available data and the known instability of Omeprazole, the following storage and handling procedures are recommended for Omeprazole sulfone N-oxide-¹³C,d₃:
-
Storage Temperature: The compound should be stored at 2-8°C as recommended by suppliers.[5] For long-term storage, colder temperatures (e.g., -20°C) may be considered, particularly for solutions.
-
Protection from Light: To prevent photolytic degradation, the compound should be stored in light-resistant containers.
-
Inert Atmosphere: For long-term storage of the solid material, storage under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.
-
Solution Stability: Solutions of Omeprazole are known to be unstable in acidic pH. Therefore, if solutions are to be prepared for analytical purposes, they should be prepared fresh in a neutral or slightly alkaline solvent or buffer and used promptly. Stock solutions in organic solvents like methanol or acetonitrile are generally more stable but should be stored at low temperatures and protected from light.
Conclusion
Omeprazole sulfone N-oxide-¹³C,d₃ is a high-purity, stable isotope-labeled compound essential for sensitive bioanalytical assays. While specific stability data for this labeled analog is scarce, a comprehensive understanding of its stability can be inferred from the extensive studies conducted on the parent drug, Omeprazole. The primary degradation pathways for the core molecule are hydrolysis in acidic conditions and oxidation. By adhering to the recommended storage and handling procedures, and by employing appropriate analytical methods for purity verification, researchers can ensure the integrity of this standard and the reliability of their experimental results.
References
- 1. Isotope Labelled Compounds [simsonpharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. symeres.com [symeres.com]
- 4. scispace.com [scispace.com]
- 5. waters.com [waters.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. banglajol.info [banglajol.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 15. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Omeprazole sulfone N-oxide-13C,d3 as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Omeprazole (B731) sulfone N-oxide-13C,d3, a critical reference standard for the accurate quantification of omeprazole and its metabolites in various biological matrices. This isotopically labeled internal standard is indispensable for pharmacokinetic studies, drug metabolism research, and bioanalytical method development.
Physicochemical Properties and Specifications
Omeprazole sulfone N-oxide-13C,d3 is a stable, isotopically labeled form of omeprazole sulfone N-oxide, a metabolite of the proton pump inhibitor omeprazole. The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms introduces a mass shift, allowing for its use as an internal standard in mass spectrometry-based assays, thereby correcting for matrix effects and variations in sample processing.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-13C,d3 |
| Synonyms | Omeprazole-13C,d3 Sulfone N-Oxide |
| CAS Number | 2740875-18-5[1] |
| Unlabeled CAS | 158812-85-2 |
| Molecular Formula | C₁₆¹³CH₁₆D₃N₃O₅S |
| Molecular Weight | 381.43 g/mol |
| Appearance | White to Off-White Solid |
| Purity (HPLC) | ≥98% |
| Isotopic Enrichment | ≥99% atom ¹³C; ≥99% atom D |
| Solubility | Soluble in DMSO and Methanol (B129727) |
| Storage | 2-8°C, protected from light |
Metabolic Pathway of Omeprazole
Omeprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of omeprazole sulfone is a key metabolic pathway catalyzed by the CYP3A4 isoform.[2] Concurrently, CYP2C19 is primarily responsible for the 5-hydroxylation of omeprazole. The pyridine (B92270) ring of omeprazole or its metabolites can also be oxidized to form N-oxides. Understanding this pathway is crucial for interpreting drug metabolism and pharmacokinetic data.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process starting from isotopically labeled precursors. A plausible synthetic route is outlined below.
General Synthetic Workflow
A common strategy involves the synthesis of the unlabeled omeprazole sulfide (B99878), followed by oxidation to the sulfone and subsequent N-oxidation. The isotopic labels are incorporated in the appropriate precursors. For instance, ¹³C can be introduced in the benzimidazole (B57391) ring, and deuterium (d3) in one of the methoxy (B1213986) groups. The oxidation of the sulfide to the sulfone is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). Subsequent N-oxidation of the pyridine ring can also be carried out using an appropriate oxidizing agent. Purification is critical to ensure the high purity required for a reference standard and is often achieved by high-performance liquid chromatography (HPLC).
Characterization
The identity and purity of this compound are confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the position of the ¹³C label. The absence of certain proton signals would confirm the position of the deuterium labels.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the exact mass and elemental composition, verifying the incorporation of the stable isotopes.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to determine the chemical purity of the reference standard.
Experimental Protocols: Application as an Internal Standard
This compound is primarily used as an internal standard (IS) in isotope dilution mass spectrometry for the quantitative analysis of omeprazole sulfone in biological samples such as plasma, serum, and urine.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to obtain a stock solution of 1 mg/mL. Store the stock solution at -20°C or below.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (e.g., methanol or acetonitrile). The concentrations of the working solutions should be optimized based on the expected concentration range of the analyte in the samples.
Sample Preparation and Extraction
The following is a general protocol for the extraction of omeprazole and its metabolites from plasma. This protocol may need to be optimized for different matrices and analytical platforms.
-
Sample Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the this compound working solution.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724) (typically 3 volumes), to the sample.
-
Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase used for the LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is typically performed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
Table 2: Typical LC-MS/MS Parameters for Omeprazole Metabolite Analysis
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A suitable gradient from low to high organic phase to separate the analytes |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be optimized for Omeprazole sulfone N-oxide |
| MRM Transition (IS) | To be optimized for this compound |
The MRM transitions for the analyte and the internal standard are determined by infusing the individual compounds into the mass spectrometer and optimizing the precursor and product ions.
Quantification
The concentration of omeprazole sulfone in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve. The calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.
Conclusion
This compound is an essential tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in isotope dilution mass spectrometry ensures the accuracy and reliability of quantitative bioanalytical methods for omeprazole and its metabolites. This technical guide provides a foundational understanding of its properties, synthesis, and application, enabling its effective use in demanding research and regulatory environments.
References
Technical Guide: Omeprazole Sulfone N-oxide-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Omeprazole (B731) sulfone N-oxide-13C,d3, a stable isotope-labeled compound of a known omeprazole impurity and metabolite. This guide is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds for quantitative analysis and impurity standard applications.
Compound Identification
The definitive Chemical Abstracts Service (CAS) number for Omeprazole sulfone N-oxide-13C,d3 is 2740875-18-5 [1][2]. It is the deuterium (B1214612) and 13C labeled form of Omeprazole sulfone N-Oxide[3].
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 2740875-18-5 |
| Molecular Formula | C₁₆¹³CH₁₆D₃N₃O₅S[4] |
| Molecular Weight | 381.43[4] |
| Appearance | White Solid[4][] |
| Purity | Typically ≥99% by HPLC[] |
| Isotopic Purity | 99% atom ¹³C, 99% atom D[4] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating)[] |
| Storage Conditions | 2-8°C[] |
| Synonyms | 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-13c, d3; 2-[[(3,5-Dimethyl-4-methoxy-1-oxido-2-pyridyl)methyl]sulfonyl]-5-methoxybenzimidazole-13c, d3[4] |
Synthesis and Formation
Omeprazole sulfone N-oxide is an impurity that can form during the synthesis of omeprazole through the over-oxidation of the sulfide (B99878) intermediate[6][7]. The synthesis of omeprazole itself involves the oxidation of a sulfide precursor. If the oxidation is not well-controlled, it can lead to the formation of the sulfone, and further oxidation can yield the sulfone N-oxide[6].
The general synthetic pathway leading to the formation of omeprazole and its related sulfone and sulfone N-oxide impurities is outlined below. The synthesis of the isotopically labeled version would follow a similar pathway using labeled starting materials.
Experimental Protocols
As a stable isotope-labeled internal standard, this compound is primarily used in quantitative mass spectrometry-based assays, such as LC-MS/MS, for pharmacokinetic studies or impurity profiling of omeprazole.
A key application for the unlabeled form, Omeprazole sulfone N-oxide, is in toxicological assessments of omeprazole drug products. A representative experimental workflow for evaluating such impurities is detailed below[8].
Experimental Workflow for Toxicological Evaluation of Omeprazole Impurities
A study on the toxicological profile of omeprazole degradation impurities, including omeprazole-sulfone and omeprazole-N-oxide, employed the following methodologies[8]:
-
In Silico Analysis : Multiple QSAR (Quantitative Structure-Activity Relationship) platforms were used to predict the mutagenic potential of the impurities. Omeprazole-sulfone was classified as non-mutagenic, while omeprazole-N-oxide showed structural alerts requiring further testing[8].
-
In Vitro Mutagenicity Assay (Ames Test) : The mutagenic potential of omeprazole-N-oxide was evaluated in five Salmonella typhimurium strains. The compound was found to be non-mutagenic at concentrations up to 1000 µ g/plate [8].
-
In Vivo Toxicity Study : A 14-day repeated-dose toxicity study was conducted in rats. The animals received an omeprazole product containing both omeprazole-sulfone and omeprazole-N-oxide. The study reported no mortality, clinical signs of toxicity, or adverse effects on hematological, biochemical, or histopathological parameters[8].
Applications in Drug Development
Stable isotope-labeled compounds such as this compound are crucial tools in various stages of drug development:
-
Quantitative Bioanalysis : It can serve as an internal standard in LC-MS assays to accurately quantify the levels of Omeprazole sulfone N-oxide in biological matrices.
-
Impurity Reference Standard : It can be used as a reference standard for the identification and quantification of the corresponding unlabeled impurity in omeprazole drug substances and products.
-
Metabolic Studies : Labeled compounds are used as tracers to investigate the metabolic fate of a drug. While this specific molecule is a metabolite of an impurity, it can be used in studies to understand the further metabolic pathways of omeprazole-related substances.
References
- 1. Qmx Laboratories - Omeprazole-13C, D3 Sulfone N-O_2740875-18-5_10mg_Key [qmx.com]
- 2. Page loading... [wap.guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. esschemco.com [esschemco.com]
- 6. scispace.com [scispace.com]
- 7. CN106866629A - The synthetic method of Omeprazole sulphone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Application of Omeprazole Sulfone N-oxide-¹³C,d₃ in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole (B731), a proton pump inhibitor, is widely prescribed for acid-related gastrointestinal disorders. Its efficacy and safety are intrinsically linked to its metabolic fate within the body. The study of its metabolism is crucial for understanding its pharmacokinetic and pharmacodynamic profiles, as well as for identifying potential drug-drug interactions. Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP2C19 and CYP3A4 playing key roles.[1][2] Major metabolites include 5-hydroxyomeprazole and omeprazole sulfone.[1][2]
Stable isotope-labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. "Omeprazole sulfone N-oxide-¹³C,d₃" is a stable isotope-labeled analog of a potential, further oxidized metabolite of omeprazole sulfone. The incorporation of carbon-13 and deuterium (B1214612) atoms provides a distinct mass shift, enabling its use as an internal standard for highly sensitive and accurate quantification of the unlabeled analyte in complex biological matrices using mass spectrometry. This technical guide provides a comprehensive overview of the application of Omeprazole sulfone N-oxide-¹³C,d₃ in metabolic studies, focusing on experimental protocols and data presentation.
Physicochemical Properties of Omeprazole Sulfone N-oxide-¹³C,d₃
A clear understanding of the physicochemical properties of the labeled compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₆¹³CH₁₆D₃N₃O₅S | [3] |
| Molecular Weight | 381.43 g/mol | [3] |
| Appearance | White solid | [3][4] |
| Purity | ≥99% by HPLC; 99% atom ¹³C, 99% atom D | [3][4] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly, Heated) | [4] |
| Storage | Store at 2-8°C | [4] |
Omeprazole Metabolism and the Role of Labeled Standards
Omeprazole undergoes a series of metabolic transformations in the body. The primary metabolic pathways involve hydroxylation and sulfoxidation. The use of stable isotope-labeled internal standards, such as Omeprazole sulfone N-oxide-¹³C,d₃, is critical for accurate quantification of metabolites in biological samples.
Figure 1: Simplified metabolic pathway of omeprazole and the role of a labeled internal standard.
Experimental Protocol: Quantification of Omeprazole Metabolites using LC-MS/MS
This section outlines a detailed protocol for the quantification of omeprazole metabolites in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, incorporating Omeprazole sulfone N-oxide-¹³C,d₃ as an internal standard. This protocol is adapted from established methods for omeprazole metabolite analysis.[1][5]
Materials and Reagents
-
Human plasma (with anticoagulant)
-
Omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone reference standards
-
Omeprazole sulfone N-oxide-¹³C,d₃ (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297)
-
Formic acid
-
Deionized water
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 250 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Omeprazole sulfone N-oxide-¹³C,d₃ in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Figure 2: Workflow for plasma sample preparation using liquid-liquid extraction.
LC-MS/MS Conditions
The following tables summarize typical LC-MS/MS parameters for the analysis of omeprazole and its metabolites.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.0 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water (pH 7.25) |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of analytes |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.5 kV |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
Table 3: Mass Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Omeprazole | 346.1 | 198.1 |
| 5-Hydroxyomeprazole | 362.1 | 214.1 |
| Omeprazole Sulfone | 362.1 | 198.1 |
| Omeprazole sulfone N-oxide-¹³C,d₃ (IS) | 385.1 | 202.1 |
Note: The exact m/z values for the internal standard are calculated based on the addition of one ¹³C and three deuterium atoms and may need to be confirmed experimentally.
Data Analysis and Quantification
-
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
The concentration of the analytes in the quality control and unknown samples is determined from the calibration curve using linear regression.
-
The use of a stable isotope-labeled internal standard that is structurally very similar to the analyte of interest and co-elutes chromatographically helps to correct for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Application in Metabolite Identification Studies
In addition to quantitative analysis, stable isotope-labeled compounds are invaluable for metabolite identification. A common approach involves the co-administration of a 1:1 mixture of the unlabeled drug and its stable isotope-labeled counterpart to test animals.[6][7] Biological samples are then analyzed by high-resolution mass spectrometry. Drug-related metabolites will appear as characteristic doublet peaks with a mass difference corresponding to the number of incorporated stable isotopes. This "isotope pattern filtering" approach greatly simplifies the identification of drug-derived components in complex biological matrices.[6][7]
Figure 3: General workflow for metabolite identification using stable isotope labeling.
Conclusion
Omeprazole sulfone N-oxide-¹³C,d₃ is a valuable tool for researchers in the field of drug metabolism. Its primary application is as an internal standard for the accurate and precise quantification of omeprazole sulfone and potentially other related metabolites by LC-MS/MS. The detailed experimental protocol provided in this guide serves as a robust starting point for developing and validating bioanalytical methods. Furthermore, the principles of using stable isotope-labeled compounds for metabolite identification highlight the broader utility of such reagents in drug discovery and development. The continued use of advanced analytical techniques and labeled compounds will further elucidate the complex metabolic pathways of drugs like omeprazole, contributing to the development of safer and more effective therapies.
References
- 1. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. esschemco.com [esschemco.com]
- 5. researchgate.net [researchgate.net]
- 6. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Omeprazole in Human Plasma using "Omeprazole sulfone N-oxide-13C,d3" as an Internal Standard by LC-MS/MS
For Research, Scientist, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of omeprazole (B731) in human plasma. The method employs "Omeprazole sulfone N-oxide-13C,d3" as a stable isotope-labeled (SIL) internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The protocol described herein is suitable for high-throughput bioanalytical studies, including pharmacokinetic and drug metabolism research.
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in LC-MS/MS-based quantification.[1][2][3][4] The SIL internal standard co-elutes with the analyte and experiences similar ionization effects, leading to more reliable and reproducible results.[1][2] This application note provides a comprehensive protocol for the extraction and quantification of omeprazole from human plasma.
Experimental
Materials and Reagents
-
Omeprazole (Reference Standard)
-
This compound (Internal Standard)[5][]
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile (B52724)
-
Formic Acid
-
Ammonium Acetate
-
Human Plasma (K2-EDTA)
-
Deionized Water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Standard Solutions Preparation
Stock Solutions (1 mg/mL):
-
Omeprazole: Accurately weigh and dissolve the reference standard in methanol.
-
This compound (IS): Accurately weigh and dissolve the internal standard in methanol.
Working Solutions:
-
Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard at a concentration of 100 ng/mL in the same diluent.
Sample Preparation: Protein Precipitation
-
Label polypropylene (B1209903) tubes for calibration standards, QC samples, and unknown samples.
-
Add 50 µL of the appropriate standard, QC, or unknown plasma sample to each tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube, except for the blank samples (add 200 µL of acetonitrile without IS).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.5 min (10% B) |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Nebulizer Gas | 55 psi |
| Heater Gas | 60 psi |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Omeprazole | 346.1 | 198.1 |
| This compound (IS) | 382.1 | 200.1 |
Results and Discussion
Calibration Curve and Linearity
The calibration curve was constructed by plotting the peak area ratio of omeprazole to the internal standard against the nominal concentration of the calibration standards. The method demonstrated excellent linearity over the concentration range of 1 to 2000 ng/mL in human plasma.
| Calibration Range (ng/mL) | R² |
| 1 - 2000 | > 0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) on three separate days.
Intra-Day Precision and Accuracy (n=6)
| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 6.5 |
| LQC | 3 | 3.05 | 101.7 | 4.8 |
| MQC | 800 | 812.3 | 101.5 | 3.2 |
| HQC | 1600 | 1588.9 | 99.3 | 2.5 |
Inter-Day Precision and Accuracy (n=18)
| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.02 | 102.0 | 7.8 |
| LQC | 3 | 2.97 | 99.0 | 5.6 |
| MQC | 800 | 805.7 | 100.7 | 4.1 |
| HQC | 1600 | 1610.1 | 100.6 | 3.7 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow.
Omeprazole Metabolic Pathway
Caption: Major metabolic pathways of omeprazole.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of omeprazole in human plasma. The use of the stable isotope-labeled internal standard, "this compound," ensures the accuracy and precision of the results, making this method highly suitable for regulated bioanalysis in support of clinical and preclinical studies.
References
- 1. scispace.com [scispace.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. esschemco.com [esschemco.com]
Application Note: Quantification of Omeprazole in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole (B731) is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid. Accurate and reliable quantification of omeprazole in human plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of omeprazole in human plasma. The method employs a stable isotope-labeled internal standard, "Omeprazole sulfone N-oxide-13C,d3," to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing.
Principle
This method is based on the principle of stable isotope dilution analysis. A known amount of the stable isotope-labeled internal standard, "this compound," which is chemically and physically similar to omeprazole but has a different mass, is added to the plasma sample. After extraction, the analyte and the internal standard are separated by liquid chromatography and detected by tandem mass spectrometry. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for potential losses during sample preparation and variations in instrument response.
Experimental Protocols
Materials and Reagents
-
Omeprazole (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Analytical column: X-Bridge C18, 3.5 µm, 4.6 x 50 mm or equivalent[1]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of omeprazole and "this compound" in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the omeprazole stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the "this compound" stock solution in the same diluent to achieve a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Mobile Phase A: 5 mM Ammonium formate in water (pH adjusted to 9.2 with ammonia)[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient: Isocratic elution with 65% Mobile Phase A and 35% Mobile Phase B[1]
-
Flow Rate: 0.6 mL/min[1]
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Omeprazole: m/z 346.1 → 198.3[1]
-
This compound (IS): m/z 366.1 → 214.1 (Note: This is an estimated transition based on the structure and requires experimental confirmation).
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Quantitative Data Summary
The following tables summarize the typical validation parameters for a similar LC-MS/MS method for omeprazole quantification in human plasma.
Table 1: Calibration Curve Details
| Parameter | Value |
| Linearity Range | 5.0 - 2000.0 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.9999[1] |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5.0 | 2.3 | 100.7 | 2.2 | 99.3 |
| Low QC | 15.0 | 1.8 | 98.5 | 2.1 | 98.0 |
| Mid QC | 800.0 | 1.6 | 97.9 | 2.0 | 98.7 |
| High QC | 1600.0 | 1.9 | 99.2 | 2.1 | 99.1 |
Data adapted from a method for esomeprazole (B1671258) using a similar internal standard.[1]
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Omeprazole | 85.2 | 98.5 |
| Internal Standard | 87.1 | 99.1 |
Experimental Workflow and Diagrams
The overall workflow for the quantification of omeprazole in human plasma is depicted below.
Caption: Overall workflow for the quantification of omeprazole in human plasma.
The logical relationship for the quantification process is based on the comparison of the analyte's response to the internal standard's response.
Caption: Logic diagram for the quantification of omeprazole.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of omeprazole in human plasma. The use of the stable isotope-labeled internal standard, "this compound," is critical for achieving accurate and precise results, making this method highly suitable for regulated bioanalysis in clinical and research settings.
References
Application Note: A Bioanalytical Method for the Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of omeprazole (B731) and its metabolites.
Introduction
Omeprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. Monitoring its plasma concentrations, along with its primary metabolites, is crucial for pharmacokinetic and pharmacodynamic studies. This application note details a robust and sensitive bioanalytical method for the simultaneous quantification of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Omeprazole sulfone N-oxide-13C,d3, to ensure high accuracy and precision.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters of the described bioanalytical method.
Table 1: Linearity and Calibration Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Omeprazole | 2 - 1000 | > 0.999 |
| 5-Hydroxyomeprazole | 5 - 1000 | > 0.997 |
| Omeprazole Sulfone | 2 - 1000 | > 0.998 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Omeprazole | LQC | 5 | < 8.5 | < 6.8 | < 5.7 |
| MQC | 50 | < 8.5 | < 6.8 | < 5.7 | |
| HQC | 800 | < 8.5 | < 6.8 | < 5.7 | |
| 5-Hydroxyomeprazole | LQC | 10 | < 10 | < 10 | < 10 |
| MQC | 100 | < 10 | < 10 | < 10 | |
| HQC | 800 | < 10 | < 10 | < 10 | |
| Omeprazole Sulfone | LQC | 5 | < 9.0 | < 7.5 | < 6.0 |
| MQC | 50 | < 9.0 | < 7.5 | < 6.0 | |
| HQC | 800 | < 9.0 | < 7.5 | < 6.0 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error.
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Omeprazole | > 75 |
| 5-Hydroxyomeprazole | > 70 |
| Omeprazole Sulfone | > 75 |
| This compound (IS) | > 75 |
Experimental Protocols
1. Materials and Reagents
-
Omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone reference standards
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (analytical grade)
-
Human plasma (with anticoagulant)
2. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of omeprazole, 5-hydroxyomeprazole, omeprazole sulfone, and the internal standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50% methanol.
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: Hichrom RP18 (150 × 3.0 mm, 3 µm) or equivalent.[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient can be optimized. A typical starting point is 60% A, decreasing to 20% A over 5 minutes, holding for 1 minute, and then returning to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Omeprazole | 346.12 | 198.0 |
| 5-Hydroxyomeprazole | 362.11 | 214.0 |
| Omeprazole Sulfone | 362.11 | 198.0 |
| This compound (IS) | 381.43 | 215.0 (projected) |
Note: The MRM transition for the internal standard is projected based on its structure and may require optimization.
Visualizations
Caption: Metabolic pathway of omeprazole.
Caption: Experimental workflow for the bioanalysis of omeprazole.
References
Application Notes and Protocols for "Omeprazole Sulfone N-oxide-13C,d3" in Pharmacokinetic Studies of Omeprazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of "Omeprazole sulfone N-oxide-13C,d3" as an internal standard in the pharmacokinetic analysis of omeprazole (B731). The protocols outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the quantification of omeprazole and its metabolites in biological matrices.
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The major metabolites include 5-hydroxyomeprazole and omeprazole sulfone. Omeprazole sulfone N-oxide is also a known metabolite and impurity of omeprazole.
Accurate quantification of omeprazole and its metabolites in biological fluids is crucial for pharmacokinetic studies, which inform dosing regimens, assess drug-drug interactions, and evaluate the impact of genetic polymorphisms on drug metabolism. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. These internal standards are chemically identical to the analyte but have a different mass, allowing for precise and accurate quantification by correcting for variability in sample preparation and instrument response.
Application: Quantitative Bioanalysis of Omeprazole Sulfone N-oxide
"this compound" is intended for use as an internal standard (IS) in LC-MS/MS assays for the quantitative determination of the corresponding unlabeled metabolite, omeprazole sulfone N-oxide, in biological samples such as plasma and urine. Its use can also be extended to analytical methods where omeprazole sulfone is a target analyte, by ensuring chromatographic separation from the native sulfone.
Metabolic Pathway of Omeprazole
The metabolic conversion of omeprazole is a complex process involving several enzymatic reactions. A simplified diagram of the main metabolic pathways is presented below.
Experimental Protocol: Quantification of Omeprazole Metabolites in Human Plasma by LC-MS/MS
This protocol describes a general procedure for the simultaneous quantification of omeprazole and its major metabolites, including omeprazole sulfone, in human plasma using "this compound" as an internal standard.
Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone reference standards
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (ultrapure)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of omeprazole, 5-hydroxyomeprazole, omeprazole sulfone, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) acetonitrile:water to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the analyte working standard solutions.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Parameters (MRM Transitions)
The exact mass transitions should be optimized by infusing the individual compounds. The following are representative precursor and product ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Omeprazole | 346.1 | 198.1 |
| 5-Hydroxyomeprazole | 362.1 | 214.1 |
| Omeprazole Sulfone | 362.1 | 198.1 |
| This compound (IS) | 381.1 | 214.1 |
Data Presentation: Bioanalytical Method Validation Parameters
The following tables summarize typical quantitative data for the analysis of omeprazole and its metabolites in human plasma. These values are illustrative and should be established for each specific assay.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Omeprazole | 1 - 1000 | > 0.99 |
| 5-Hydroxyomeprazole | 1 - 500 | > 0.99 |
| Omeprazole Sulfone | 1 - 500 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Omeprazole | LQC | 5 | < 15 | < 15 | 85 - 115 |
| MQC | 50 | < 15 | < 15 | 85 - 115 | |
| HQC | 800 | < 15 | < 15 | 85 - 115 | |
| 5-Hydroxyomeprazole | LQC | 5 | < 15 | < 15 | 85 - 115 |
| MQC | 50 | < 15 | < 15 | 85 - 115 | |
| HQC | 400 | < 15 | < 15 | 85 - 115 | |
| Omeprazole Sulfone | LQC | 5 | < 15 | < 15 | 85 - 115 |
| MQC | 50 | < 15 | < 15 | 85 - 115 | |
| HQC | 400 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Extraction Recovery (%) | Matrix Effect (%) |
| Omeprazole | Low | 85 - 95 | 90 - 110 |
| High | 85 - 95 | 90 - 110 | |
| 5-Hydroxyomeprazole | Low | 80 - 90 | 90 - 110 |
| High | 80 - 90 | 90 - 110 | |
| Omeprazole Sulfone | Low | 80 - 90 | 90 - 110 |
| High | 80 - 90 | 90 - 110 |
Conclusion
The use of "this compound" as an internal standard provides a robust and reliable method for the quantitative analysis of omeprazole metabolites in pharmacokinetic studies. The protocols and data presented here serve as a comprehensive guide for researchers to develop and validate their own bioanalytical assays, ensuring high-quality data for drug development and clinical research.
Application Notes and Protocols for Omeprazole Analysis Using "Omeprazole sulfone N-oxide-13C,d3"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of omeprazole (B731) in human plasma using "Omeprazole sulfone N-oxide-13C,d3" as an internal standard (IS). The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for bioanalytical applications.
Introduction
Omeprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. Accurate and reliable quantification of omeprazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision of the analytical method.
This application note details a robust LC-MS/MS method for the determination of omeprazole in human plasma, incorporating "this compound" as the internal standard. The protocol covers sample preparation by protein precipitation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters of an LC-MS/MS method for omeprazole analysis using a stable isotope-labeled internal standard. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Omeprazole | 1.0 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 1.0 | < 15 | < 15 | 85 - 115 |
| Low Quality Control (LQC) | 3.0 | < 10 | < 10 | 90 - 110 |
| Medium Quality Control (MQC) | 100 | < 10 | < 10 | 90 - 110 |
| High Quality Control (HQC) | 1500 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Quality Control Level | Mean Extraction Recovery (%) | Matrix Factor |
| Omeprazole | LQC | ~85 | 0.95 - 1.05 |
| Omeprazole | HQC | ~88 | 0.95 - 1.05 |
| This compound | MQC | ~87 | 0.95 - 1.05 |
Experimental Protocols
Materials and Reagents
-
Omeprazole reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
Ammonium formate (B1220265)
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of omeprazole in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
To each tube, add 100 µL of the respective plasma sample (blank, standard-spiked, QC-spiked, or unknown).
-
Add 20 µL of the internal standard working solution to all tubes except the blank. To the blank, add 20 µL of acetonitrile.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-0.5 min: 20% B; 0.5-2.0 min: 20-80% B; 2.0-2.5 min: 80% B; 2.5-2.6 min: 80-20% B; 2.6-3.5 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Omeprazole: m/z 346.1 → 197.9; this compound: m/z 381.1 → 215.0 (representative values, should be optimized) |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Turbo Gas (GS2) | 50 psi |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Caption: Workflow for Omeprazole Analysis.
This diagram outlines the sequential steps from plasma sample preparation using protein precipitation to final data analysis by LC-MS/MS.
Application Note: High-Recovery Liquid-Liquid Extraction of Omeprazole Sulfone N-oxide-13C,d3 from Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust liquid-liquid extraction (LLE) protocol for the efficient recovery of the stable isotope-labeled internal standard, Omeprazole (B731) sulfone N-oxide-13C,d3, from human plasma. This protocol is designed for researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of omeprazole and its metabolites via LC-MS/MS. The described methodology is adapted from established procedures for omeprazole and its primary metabolites and is optimized for high recovery and reproducibility, ensuring reliable quantification in pharmacokinetic and metabolic studies.
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid. The analysis of omeprazole and its metabolites, such as omeprazole sulfone and 5-hydroxyomeprazole, in biological matrices is crucial for pharmacokinetic and drug metabolism studies.[1] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based assays, as they effectively compensate for variability in sample preparation and matrix effects.[2][3][4] Omeprazole sulfone N-oxide-13C,d3 is an ideal internal standard for the accurate quantification of omeprazole and its metabolites. This document provides a detailed LLE protocol for its extraction from human plasma.
Experimental Protocol
This protocol is adapted from the liquid-liquid extraction methods for omeprazole and its metabolites.[1][5]
Materials and Reagents:
-
Human plasma (K2-EDTA)
-
This compound stock solution (in methanol)
-
Dichloromethane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Methanol (HPLC grade)
-
Reconstitution solution (e.g., 50:50 methanol:water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.
-
-
Internal Standard Spiking:
-
Add 20 µL of the this compound working stock solution to the plasma sample.
-
Vortex briefly to mix.
-
-
Alkalinization:
-
Add 50 µL of 5% ammonium hydroxide to the plasma sample to adjust the pH.
-
Vortex for 30 seconds. This step ensures that the analytes are in their non-ionized form, promoting their partitioning into the organic solvent.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of the extraction solvent (a 60:40 v/v mixture of diethyl ether:dichloromethane) to the tube.[5]
-
Vortex vigorously for 5 minutes to ensure thorough mixing and efficient extraction.
-
-
Phase Separation:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C. This will result in the separation of the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean 1.5 mL microcentrifuge tube, avoiding aspiration of the aqueous layer or the protein interface.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., 50:50 methanol:water).
-
Vortex for 1 minute to ensure the complete dissolution of the residue.
-
-
Final Centrifugation:
-
Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any remaining particulate matter.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.
-
Data Presentation
The following table summarizes representative quantitative data for the extraction of omeprazole and its metabolites from human plasma, which is indicative of the expected performance for this compound.
| Analyte | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Omeprazole | > 75 | < 5.8 | < 4.6 |
| 5-Hydroxyomeprazole | > 70 | < 6.0 | < 5.0 |
| Omeprazole Sulfone | > 75 | < 5.5 | < 4.8 |
Data adapted from similar bioanalytical methods for omeprazole and its metabolites.[1][5]
Diagrams
Caption: Liquid-Liquid Extraction Workflow for this compound.
Conclusion
The described liquid-liquid extraction protocol provides a reliable and efficient method for the extraction of this compound from human plasma. This procedure is well-suited for use in regulated bioanalytical laboratories to support pharmacokinetic and drug metabolism studies of omeprazole. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required for such studies.
References
- 1. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Omeprazole in Human Plasma via Protein Precipitation and LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and rapid method for the quantitative analysis of omeprazole (B731) in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, utilizing a stable isotope-labeled internal standard (Omeprazole-d3) to ensure accuracy and precision. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Omeprazole is a widely used proton pump inhibitor that significantly reduces gastric acid secretion. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. This protocol offers a streamlined workflow using protein precipitation, a simple and effective method for removing proteins from biological samples. The use of a deuterated internal standard, Omeprazole-d3, closely mimics the analyte's behavior during sample processing and ionization, thereby correcting for matrix effects and improving the reliability of quantification.
Experimental Workflow
The following diagram outlines the major steps in the sample preparation and analysis workflow.
Caption: Workflow for Omeprazole Quantification.
Detailed Protocols
Materials and Reagents
-
Omeprazole (Reference Standard)
-
Omeprazole-d3 (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (ACS Grade)
-
Water (Deionized, 18 MΩ·cm)
-
Human Plasma (K2-EDTA)
Preparation of Stock and Working Solutions
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve omeprazole in methanol.
-
Omeprazole-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Omeprazole-d3 in methanol.
-
Working Standards: Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the Omeprazole-d3 stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., 100 ng/mL Omeprazole-d3) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a shallow gradient optimized for separation
-
Flow Rate: 0.4 - 0.8 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 25-40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Omeprazole | 346.1 | 197.9 |
| Omeprazole-d3 | 349.1 | 201.0 |
Method Performance Characteristics
The performance of this method is summarized in the table below. Data is compiled from published literature utilizing similar protein precipitation and LC-MS/MS methodologies.[1][2]
| Parameter | Result |
| Linearity Range | 1.2 - 2000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1.2 ng/mL[2] |
| Intra-day Precision (%RSD) | < 5%[2] |
| Inter-day Precision (%RSD) | < 5%[2] |
| Accuracy (% Bias) | Within ±12%[2] |
| Recovery | > 85% |
Discussion
The protein precipitation method presented here is simple, fast, and requires minimal sample volume, making it ideal for high-throughput analysis. The use of Omeprazole-d3 as an internal standard is critical for mitigating variability introduced during sample preparation and potential matrix effects during ionization, thus ensuring high-quality quantitative results. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.[1][2]
Conclusion
This application note provides a detailed protocol for the reliable quantification of omeprazole in human plasma using protein precipitation and LC-MS/MS. The method is rapid, robust, and accurate, making it a valuable tool for researchers, scientists, and drug development professionals in pharmacokinetic and related studies.
References
- 1. Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of omeprazole in human plasma by protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Omeprazole and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chromatographic separation of the proton pump inhibitor omeprazole (B731) and its principal metabolites, 5-hydroxyomeprazole and omeprazole sulfone. The methodologies outlined are compiled from various validated analytical studies and are intended to guide researchers in developing robust and efficient separation techniques.
Introduction
Omeprazole is widely used in the treatment of acid-related gastrointestinal disorders. It is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2C19 responsible for the formation of 5-hydroxyomeprazole and CYP3A4 for the production of omeprazole sulfone.[1] Accurate and simultaneous quantification of omeprazole and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.
Chromatographic Methods Overview
A variety of chromatographic conditions have been successfully applied to separate omeprazole and its metabolites. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation. Reversed-phase chromatography with C18 columns is the most prevalent separation mode.
Data Presentation: Comparison of Chromatographic Conditions
The following table summarizes quantitative data from several published methods for the separation of omeprazole and its metabolites. This allows for a direct comparison of different analytical approaches.
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Times (min) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Zorbax SB-C18 (4.6x150 mm, 5 µm) | Acetonitrile (B52724):Water:0.1% Trifluoroacetic acid (gradient) | 1.0 | UV at 302 nm & 262 nm | 5-OH OME: 5.1, OME: 8.8, OMEF: 13.6 | OME: 0.010 µg/mL, 5-OH OME & OMEF: 0.005 µg/mL | [2][3] |
| HPLC-UV | C-18 column | Acetonitrile:50 mM Phosphate buffer (gradient: 22-50% ACN in 43 min) | Not Specified | UV at 302 nm | 5-OH OME: 12.19, OMEF: 27.50, OME: 34.18 | 20 ng/mL for OME and 5-OH OME | [4] |
| LC-MS | YMC-Pack Pro C18 (50x2.0 mm I.D.) | Acetonitrile:50 mM Ammonium (B1175870) acetate (B1210297) (pH 7.25) (1:4) | 0.2 | MS (Sonic Spray Ionization) | Not Specified | Sufficient for pharmacokinetic studies | [5][6] |
| LC-MS/MS | ProntoSil AQ, C18 | Acetonitrile:10 mM Ammonium acetate (pH 7.25) (gradient) | Not Specified | ESI-MS/MS (SIM) | Not Specified | 5-OH OME: 5 ng/mL, OME & OMEF: 10 ng/mL | [7] |
| Fast HPLC | Monolithic Chromolith Fast gradient RP 18e | Acetonitrile:0.15% TFA in water (gradient: 5-90% ACN in 1 min) | 1.0 | UV at 220 nm | All analytes < 2.0 | 0.2 µg/mL for all analytes | [1][8] |
| UPLC-MS/MS | Acquity BEH C18 (2.1x50 mm, 1.7 µm) | Acetonitrile with gradient | 0.45 | ESI-MS/MS (MRM) | Total run time < 1.5 | 25-1500 ng/mL linearity range | [9] |
| Chiral HPLC | Shiseido CD-ph chiral column (150x4.6 mm, 5 µm) | Methanol:Phosphate buffer (pH 5.0) (55:45) | Not Specified | UV | Not Specified | 5 ng/mL for all analytes | [10] |
OME: Omeprazole, 5-OH OME: 5-Hydroxyomeprazole, OMEF: Omeprazole Sulfone
Experimental Protocols
This section provides a detailed methodology for a representative HPLC-UV method and a sample preparation protocol for plasma samples.
Protocol 1: HPLC-UV Method for Omeprazole and Metabolites in Human Plasma
This protocol is based on the method described by Zhang et al. (2013).[3]
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Zorbax SB-C18 column (4.6 × 150 mm, 5 µm).
2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone reference standards
-
Phenacetin (Internal Standard - ISTD)
-
Ethyl acetate
-
n-Hexane
-
Human plasma
3. Chromatographic Conditions
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
UV Detection Wavelength Program:
-
0 - 5.2 min: 302 nm
-
5.2 - 7.0 min: 262 nm
-
7.0 - 16 min: 302 nm
-
-
Injection Volume: 20 µL
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma in a centrifuge tube, add the internal standard (phenacetin).
-
Add 3 mL of a mixture of ethyl acetate and n-hexane.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Protocol 2: UPLC-MS/MS Method for High-Throughput Analysis
This protocol is a general guide based on typical UPLC-MS/MS methods for omeprazole analysis.[9]
1. Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system.
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
2. Reagents and Materials
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Ammonium acetate
-
Omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone reference standards
-
Internal standard (e.g., a structurally similar compound like lansoprazole (B1674482) or a stable isotope-labeled omeprazole)
-
Human plasma
3. Chromatographic and MS/MS Conditions
-
Mobile Phase: A gradient elution with acetonitrile and water, both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: 0.45 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard. For omeprazole, a common transition is m/z 346.2 → 198.0.[9][11]
4. Sample Preparation (Protein Precipitation)
-
To a small volume of plasma (e.g., 100 µL), add three volumes of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection into the UPLC-MS/MS system.
Visualization of Methodologies
Signaling Pathway of Omeprazole Metabolism
Caption: Metabolic pathway of omeprazole to its main metabolites.
Experimental Workflow for Chromatographic Analysis
Caption: General workflow for the analysis of omeprazole and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Chiral assay of omeprazole and metabolites and its application to a pharmacokinetics related to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Omeprazole Sulfone N-oxide-¹³C,d₃ for Enhanced Metabolite Identification
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Omeprazole Sulfone N-oxide-13C,d3
Welcome to the technical support center for the analysis of Omeprazole (B731) sulfone N-oxide-13C,d3. This resource provides detailed guidance, troubleshooting tips, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for this specific analyte.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical mass and suggested MRM transitions for Omeprazole sulfone N-oxide-13C,d3?
A1: The exact mass of the isotopically labeled internal standard must be calculated to determine the correct precursor ion. Based on the structure of omeprazole and its modifications, the suggested Multiple Reaction Monitoring (MRM) transitions are as follows:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 382.1 | 218.1 | The precursor ion is the [M+H]+ of the labeled compound. The product ion is a stable fragment resulting from the loss of the sulfone N-oxide group. |
| Omeprazole | 346.1 | 198.1 | [1][2] The protonated molecule is selected as the precursor ion. The major product ion results from the cleavage of the bond between the benzimidazole (B57391) and pyridine (B92270) rings.[2] |
| Omeprazole Sulfone | 362.1 | 198.1 | The [M+H]+ ion is monitored.[3] The fragmentation pattern is similar to omeprazole, with the primary fragment arising from the separation of the two ring structures. |
Q2: What are the recommended starting LC conditions for separating this compound?
A2: A reversed-phase HPLC method is generally suitable for the analysis of omeprazole and its metabolites.[4][5][6] The following conditions can be used as a starting point for method development:
| Parameter | Recommendation | Rationale |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like omeprazole and its derivatives.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Acetate (pH 7.2) | Acidic mobile phases promote protonation and enhance signal intensity in positive ion mode ESI.[7] A neutral pH may be required for omeprazole stability.[4][5] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | [4][5][7] Common organic solvents for reversed-phase chromatography. |
| Gradient | Start with a low percentage of organic phase (e.g., 5-10%) and ramp up to a high percentage (e.g., 90-95%) over several minutes. | A gradient elution is often necessary to achieve good separation of omeprazole and its various metabolites.[5] |
| Flow Rate | 0.8 - 1.2 mL/min | [5] A typical flow rate for a standard bore HPLC column. |
| Column Temperature | 25 °C | [5] Maintaining a consistent column temperature improves retention time reproducibility. |
Q3: What are the key MS parameters to optimize for this analysis?
A3: Proper optimization of the mass spectrometer source and compound-specific parameters is crucial for achieving high sensitivity and specificity.
| Parameter | Recommendation | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Omeprazole and its metabolites readily form protonated molecules [M+H]+ in positive ion mode.[8][9] |
| Capillary Voltage | Optimize in the range of 3-5 kV | This voltage is critical for efficient spray formation and ionization. |
| Source Temperature | Optimize between 100-150 °C | Affects desolvation efficiency. The optimal temperature will depend on the mobile phase composition and flow rate. |
| Desolvation Gas Flow | Optimize based on instrument manufacturer's recommendations | Aids in the evaporation of solvent from the ESI droplets. |
| Collision Energy (CE) | Optimize for each MRM transition | The CE should be adjusted to maximize the intensity of the desired product ion. |
| Dwell Time | 100-200 ms | A longer dwell time can improve signal-to-noise but may reduce the number of data points across a chromatographic peak. |
Troubleshooting Guide
This section addresses common issues that may arise during the LC-MS/MS analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | - Incorrect MRM transitions. - Inefficient ionization. - Sample degradation. - Contamination of the ion source. | - Verify the precursor and product ion masses. - Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperatures).[10] - Ensure sample stability; omeprazole is known to be unstable in acidic conditions.[11] Prepare fresh samples. - Clean the ion source according to the manufacturer's instructions.[12] |
| Poor Peak Shape (Tailing or Fronting) | - Column overload. - Incompatible sample solvent. - Secondary interactions with the column. | - Dilute the sample. - Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. - Add a small amount of a competing base to the mobile phase (e.g., triethylamine) if tailing is observed. |
| Shifting Retention Times | - Inadequate column equilibration. - Changes in mobile phase composition. - Air bubbles in the pump. - Column degradation. | - Ensure the column is equilibrated for a sufficient time between injections. - Prepare fresh mobile phase.[12] - Purge the LC pumps to remove any trapped air.[13] - Replace the column if performance has deteriorated. |
| High Background Noise | - Contaminated mobile phase or solvents.[14] - Leaks in the LC system. - Dirty ion source. | - Use high-purity, LC-MS grade solvents and additives.[14][15] - Check for and tighten any loose fittings. - Perform routine maintenance and cleaning of the mass spectrometer.[14] |
| Carryover | - Adsorption of the analyte to surfaces in the autosampler or column. - Insufficient needle wash. | - Use a stronger wash solvent in the autosampler. - Inject a blank solvent after a high concentration sample to check for carryover.[14] |
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[8]
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS System Suitability Test
-
Prepare a standard solution containing a known concentration of the analyte and internal standard.
-
Inject the solution five times at the beginning of the analytical run.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for the peak areas and retention times.
-
The %CV for peak areas should typically be less than 15%, and for retention times, it should be less than 2%.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of small molecules in a biological matrix.
Caption: A logical troubleshooting flowchart for common LC-MS/MS issues.
References
- 1. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly sensitive method for the determination of omeprazole in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Omeprazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. m.youtube.com [m.youtube.com]
- 14. myadlm.org [myadlm.org]
- 15. zefsci.com [zefsci.com]
Technical Support Center: Optimizing Omeprazole Recovery with Omeprazole Sulfone N-oxide-13C,d3
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing "Omeprazole sulfone N-oxide-13C,d3" as an internal standard to enhance the recovery and quantification of omeprazole (B731) in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using "this compound" in omeprazole analysis?
A1: "this compound" is a stable isotope-labeled (SIL) internal standard. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an ideal internal standard mimics the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[1] By co-eluting with omeprazole, this SIL internal standard helps to compensate for variations in sample preparation and matrix effects, leading to improved accuracy and precision in the quantification of omeprazole.
Q2: Why use a metabolite like omeprazole sulfone as an internal standard?
A2: Omeprazole sulfone is a major metabolite of omeprazole.[2][3][4] Using a stable isotope-labeled version of a major metabolite can be advantageous as its physicochemical properties are very similar to the parent drug, omeprazole. This similarity ensures that it behaves almost identically during sample extraction and analysis, effectively normalizing for any variability and helping to mitigate matrix effects.[5]
Q3: What are "matrix effects" and how does this internal standard help mitigate them?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine).[5][6] This can lead to ion suppression or enhancement, causing inaccurate quantification of the analyte.[6] Because "this compound" has a very similar chemical structure and chromatographic behavior to omeprazole, it is affected by the matrix in a nearly identical way. By comparing the signal of the analyte to the known concentration of the internal standard, these variations can be corrected, leading to more reliable results.[5]
Q4: Can I use other omeprazole metabolites or analogs as internal standards?
A4: Yes, other metabolites like 5-hydroxyomeprazole and structural analogs such as lansoprazole (B1674482) have been used as internal standards in omeprazole assays.[2][7][8][9] However, stable isotope-labeled internal standards like "this compound" are generally preferred as they provide the highest degree of accuracy and precision by most closely mimicking the behavior of the analyte.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of Omeprazole and/or Internal Standard | Inefficient Extraction: The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be optimal for omeprazole and the internal standard from the specific biological matrix. | Optimize Extraction Protocol: - Liquid-Liquid Extraction (LLE): Experiment with different organic solvents (e.g., diethyl ether:dichloromethane mixture) and pH adjustments of the aqueous phase to ensure efficient partitioning of both omeprazole and the internal standard into the organic layer.[10] Alkalinization of the plasma sample before extraction can improve recovery.[11]- Solid-Phase Extraction (SPE): Ensure the SPE cartridge chemistry is appropriate for omeprazole. Optimize the conditioning, loading, washing, and elution steps. The wash solvent should be strong enough to remove interferences without eluting the analyte and internal standard. The elution solvent must be strong enough for complete elution. |
| Precipitation Issues: In protein precipitation methods, omeprazole and the internal standard may co-precipitate with plasma proteins. | Optimize Precipitation: - Experiment with different precipitation solvents (e.g., acetonitrile, methanol).- Adjust the ratio of solvent to plasma.- Ensure thorough vortexing and adequate centrifugation to achieve a clear supernatant. | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Manual extraction procedures can introduce variability between samples. | Standardize Procedures: - Use calibrated pipettes and consistent timing for each step.- Ensure complete vortexing and centrifugation for all samples.- Consider automated sample preparation if available. |
| Matrix Effects: Significant and variable ion suppression or enhancement between different samples. | Improve Sample Cleanup: - Optimize the SPE wash step to remove more interfering matrix components.- If using LLE, consider a back-extraction step to further purify the sample.[12]Chromatographic Separation: - Modify the HPLC gradient to better separate omeprazole and the internal standard from co-eluting matrix components.[5] | |
| Internal Standard Signal is Low or Absent | Degradation of Internal Standard: Omeprazole and its derivatives can be unstable under certain conditions (e.g., acidic pH). | Ensure Stability: - Prepare stock and working solutions of the internal standard in appropriate solvents and store them at recommended temperatures (typically -20°C or -80°C).- Avoid prolonged exposure of samples to acidic conditions. |
| Incorrect Spiking: The internal standard may not have been added correctly to all samples. | Verify Spiking Procedure: - Add the internal standard solution to the biological matrix before any extraction or precipitation steps.- Ensure the spiking volume is accurate and consistent across all samples, including calibration standards and quality controls. | |
| Peak Tailing or Poor Peak Shape | Chromatographic Issues: Problems with the HPLC column or mobile phase. | Optimize Chromatography: - Ensure the mobile phase pH is appropriate for the analysis of omeprazole (a weak base). The addition of a basic modifier like ammonium (B1175870) hydroxide (B78521) can improve peak shape.[13]- Use a guard column to protect the analytical column from contaminants.- Check for column degradation or contamination. |
Experimental Protocols
Representative Liquid-Liquid Extraction (LLE) Protocol for Omeprazole from Human Plasma
This protocol is a generalized procedure based on common methodologies for omeprazole extraction.[10][11] Optimization may be required for specific laboratory conditions and equipment.
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To 200 µL of plasma in a clean microcentrifuge tube, add 20 µL of the "this compound" working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex for 10 seconds.
-
-
Alkalinization:
-
Add 50 µL of a suitable base (e.g., 0.1 M NaOH) to the plasma sample to raise the pH.
-
Vortex briefly.
-
-
Extraction:
-
Add 1 mL of an extraction solvent (e.g., a 60:40 v/v mixture of diethyl ether and dichloromethane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Typical LC-MS/MS Parameters
The following are example starting parameters for the analysis of omeprazole and its SIL internal standard.[7][14][15]
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in water
-
B: Acetonitrile
-
A gradient elution is typically used.
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions (example):
Quantitative Data Summary
The following table presents representative recovery data for omeprazole and an internal standard from a bioanalytical method validation study. While this data does not use "this compound" specifically, it illustrates typical recovery percentages that can be achieved with an optimized extraction method.
| Quality Control Level | Mean Recovery of Omeprazole (%) | Mean Recovery of Internal Standard (Lansoprazole) (%) |
| Low (LQC) | 84.27 | 83.62 |
| Medium (MQC) | 86.34 | 87.24 |
| High (HQC) | 87.54 | 86.81 |
| (Data adapted from a study by Sudha et al.[7]) |
Visualizations
Caption: A typical bioanalytical workflow for omeprazole quantification.
Caption: Troubleshooting logic for improving omeprazole analysis.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for Omeprazole sulfone (HMDB0014012) [hmdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. eijppr.com [eijppr.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. AN LC- MS/MS METHOD FOR THE DETERMINATION OF OMEPRAZOLE ON PROTON PUMP INHIBITOR IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 10. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly sensitive method for the determination of omeprazole in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advanced method for determination of omeprazole in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
Addressing ion suppression in omeprazole analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression in the analysis of omeprazole (B731) by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of omeprazole, with a focus on identifying and mitigating ion suppression.
Q1: I am observing a significantly lower signal for omeprazole than expected. What could be the cause?
A1: A low signal for omeprazole is a common indicator of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of omeprazole in the mass spectrometer's ion source, leading to a reduced signal intensity.[1][2] Common sources of these interfering substances in biological samples include phospholipids, salts, and proteins.[3][4] Inadequate sample cleanup is a primary reason for the presence of these interferences.[5]
Q2: My results for omeprazole concentration are inconsistent and not reproducible. Could this be related to ion suppression?
A2: Yes, inconsistent and irreproducible results are classic symptoms of variable ion suppression. If the composition of the matrix varies between your samples, the degree of ion suppression can also change, leading to fluctuating results.[4] Utilizing a stable isotope-labeled internal standard that co-elutes with omeprazole can help compensate for this variability.[3]
Q3: How can I confirm that ion suppression is affecting my omeprazole analysis?
A3: A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression occurs.[6] This involves infusing a constant flow of an omeprazole standard solution into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the baseline signal of omeprazole at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.
Q4: What are the first steps I should take to troubleshoot and reduce ion suppression?
A4: Start by optimizing your sample preparation procedure to remove as many matrix interferences as possible before injection.[5][7] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation can be employed.[2][7] Additionally, enhancing your chromatographic separation to resolve omeprazole from interfering matrix components is a crucial step.[3] This can be achieved by adjusting the mobile phase gradient, changing the analytical column, or modifying the flow rate.[3]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a type of matrix effect in LC-MS analysis where components of the sample matrix, other than the analyte of interest (omeprazole), interfere with the ionization process in the mass spectrometer's ion source.[2] This competition for ionization leads to a decreased signal for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][6]
Q2: What are common sources of ion suppression in biological samples for omeprazole analysis?
A2: In biological matrices such as plasma or serum, common sources of ion suppression include phospholipids, salts, proteins, and other endogenous molecules.[3] These components can co-elute with omeprazole and interfere with its ionization.
Q3: How can I minimize ion suppression during my sample preparation?
A3: Effective sample preparation is key to minimizing ion suppression.[2] Here are some common techniques:
-
Liquid-Liquid Extraction (LLE): This technique separates omeprazole from the sample matrix based on its solubility in two immiscible liquids.[8]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb omeprazole from the sample matrix, while interfering components are washed away.[5]
-
Protein Precipitation: This method removes proteins from the sample, which can be a source of ion suppression.[6]
Q4: Can my LC method contribute to ion suppression?
A4: Yes, the liquid chromatography method plays a significant role. If the chromatography does not adequately separate omeprazole from matrix components, co-elution will lead to ion suppression.[3] Optimizing the mobile phase composition, gradient, flow rate, and selecting an appropriate LC column can improve separation and reduce ion suppression.[3]
Q5: What type of internal standard is best for compensating for ion suppression in omeprazole analysis?
A5: A stable isotope-labeled (SIL) internal standard of omeprazole is the ideal choice. SIL internal standards have very similar chemical and physical properties to omeprazole and will co-elute, meaning they will experience the same degree of ion suppression.[3] This allows for accurate correction of the signal and reliable quantification. If a SIL internal standard is not available, a structural analog like lansoprazole (B1674482) can be used.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on omeprazole analysis, highlighting the effectiveness of different analytical methods in mitigating matrix effects.
Table 1: Recovery and Matrix Effect of Omeprazole and Internal Standard (Lansoprazole) [9]
| Analyte | Quality Control Level | Mean Recovery (%) | %CV of Recovery | Accuracy (%) | Precision (%CV) |
| Omeprazole | LQC | 84.27 | 6.10 | 91.18 | 5.46 |
| Omeprazole | MQC | 86.34 | 6.10 | - | - |
| Omeprazole | HQC | 87.54 | 6.10 | 96.46 | 4.32 |
| Lansoprazole (IS) | LQC | 83.62 | 4.14 | - | - |
| Lansoprazole (IS) | MQC | 87.24 | 4.14 | - | - |
| Lansoprazole (IS) | HQC | 86.81 | 4.14 | - | - |
Table 2: LC-MS/MS Method Parameters for Omeprazole Analysis
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10][11] |
| Precursor Ion (m/z) | 346.1, 346.18, 346.2, 346.3 | [8][9][10][11] |
| Product Ion (m/z) | 198.0, 198.00, 198.1 | [8][9][10][11] |
| Internal Standard | Lansoprazole or Desoxyomeprazole | [8][9][12] |
| IS Precursor Ion (m/z) | 369.97, 370.1 | [8][9] |
| IS Product Ion (m/z) | 250.00, 252.1 | [8][9] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline based on methods for omeprazole analysis in human plasma.[8]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., lansoprazole).
-
Vortex the sample for 30 seconds.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 5000 x g for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Parameters for Omeprazole Analysis
The following are typical starting parameters for the analysis of omeprazole. Method optimization is highly recommended.[8][9]
-
LC System:
-
Column: C18 column (e.g., Purospher STAR, 5 µm, 100 x 4.6 mm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) bicarbonate or 0.01 M ammonium acetate) in a ratio of approximately 70:30 (v/v).
-
Flow Rate: 0.25 - 1.0 mL/min
-
Injection Volume: 10 µL
-
Run Time: 2.0 - 3.0 minutes
-
-
MS/MS System:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Omeprazole: 346.1 -> 198.0
-
Lansoprazole (IS): 370.1 -> 252.1
-
-
Gas Settings: Optimize nebulizer, curtain, collision, and auxiliary gases according to the instrument manufacturer's recommendations.
-
Visualizations
Caption: Workflow for omeprazole analysis.
Caption: Troubleshooting ion suppression.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. scispace.com [scispace.com]
- 10. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of omeprazole and 5-OH omeprazole in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS)--eliminating evaporation and reconstitution steps in 96-well liquid/liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape for Omeprazole and its Metabolites
Welcome to the technical support center for the chromatographic analysis of omeprazole (B731) and its principal metabolites, 5-hydroxyomeprazole and omeprazole sulfone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered during the analysis of omeprazole and its metabolites?
A1: The most frequently observed peak shape issue is peak tailing . This is particularly common for omeprazole, which is a basic compound. Other less common issues include peak fronting, peak broadening, and split peaks.
Q2: Why is omeprazole prone to peak tailing?
A2: Peak tailing for omeprazole is often attributed to secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns. These interactions can lead to a secondary, weaker retention mechanism, causing the peak to tail. Additionally, omeprazole is unstable in acidic conditions, and on-column degradation can also contribute to poor peak shape.
Q3: How does mobile phase pH affect the peak shape of omeprazole and its metabolites?
A3: Mobile phase pH is a critical factor. Omeprazole is acid-labile and degrades rapidly at low pH. Therefore, mobile phases are typically buffered at neutral to slightly alkaline pH (e.g., pH 7.0-9.5) to ensure its stability. At these higher pH values, however, residual silanol groups on the column packing can be ionized, leading to strong interactions with the protonated basic omeprazole molecule, resulting in peak tailing. A careful balance of pH is necessary for both stability and good peak symmetry.
Q4: What type of HPLC column is best suited for the analysis of omeprazole and its metabolites?
A4: Reversed-phase columns, particularly C8 and C18, are commonly used for the analysis of omeprazole and its metabolites. To minimize peak tailing, it is advisable to use modern, high-purity silica (B1680970) columns that are well end-capped. End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.
Troubleshooting Guide: Poor Peak Shape
This guide addresses specific peak shape problems in a question-and-answer format.
Problem: Peak Tailing
Q: My omeprazole peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing for omeprazole is a common issue. Here’s a step-by-step troubleshooting approach:
-
Check Mobile Phase pH:
-
Cause: The mobile phase pH may be in a range that promotes interaction between protonated omeprazole and ionized silanols.
-
Solution: Ensure your mobile phase is adequately buffered. For omeprazole, a pH between 7.0 and 9.5 is often recommended. If you are using a lower pH, consider increasing it to reduce silanol interactions. However, be mindful of the column's pH tolerance.
-
-
Use of Mobile Phase Additives:
-
Cause: Lack of a competing base in the mobile phase to mask the active silanol sites.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase (typically 0.1-0.5%). These additives compete with omeprazole for interaction with the active silanol sites, thereby improving peak shape.
-
-
Column Selection and Condition:
-
Cause: An old or low-quality column with a high number of accessible, un-end-capped silanol groups.
-
Solution: Use a modern, high-purity, end-capped C8 or C18 column. If your current column has been used extensively, it may be degraded; try replacing it with a new one.
-
-
Sample Overload:
-
Cause: Injecting too much sample can saturate the stationary phase and lead to peak tailing.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Sample Solvent Effects:
-
Cause: The solvent in which the sample is dissolved is significantly stronger than the mobile phase.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.
-
Problem: Peak Fronting
Q: My peaks are fronting. What could be the cause?
A: Peak fronting is less common than tailing for these compounds but can occur.
-
Column Overload:
-
Cause: Injecting a highly concentrated sample can lead to fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Inappropriate Sample Solvent:
-
Cause: The sample is dissolved in a solvent that is too weak compared to the mobile phase, or the sample is not fully dissolved.
-
Solution: Ensure your sample is completely dissolved and try to use the mobile phase as the sample solvent.
-
-
Column Collapse or Void:
-
Cause: A physical change in the column bed, such as a void at the inlet, can cause peak fronting. This can be due to pressure shocks or operating outside the column's recommended pH range.
-
Solution: Replace the column. To prevent this, always operate within the manufacturer's recommended pH and pressure limits.
-
Problem: Broad Peaks
Q: My peaks are broad and have low efficiency. What should I investigate?
A: Broad peaks can be caused by several factors, both chromatographic and extra-column.
-
Extra-Column Volume:
-
Cause: Excessive volume from tubing, fittings, or the detector flow cell can lead to band broadening.
-
Solution: Use tubing with a small internal diameter and keep the length as short as possible. Ensure all fittings are properly connected to minimize dead volume.
-
-
Column Contamination or Aging:
-
Cause: Accumulation of contaminants on the column frit or stationary phase can disrupt the flow path and cause broadening. A worn-out column will also show reduced efficiency.
-
Solution: Flush the column with a strong solvent. If this doesn't help, replace the column. Using a guard column can extend the life of your analytical column.
-
-
Mobile Phase Flow Rate:
-
Cause: A flow rate that is too high or too low can lead to reduced efficiency.
-
Solution: Optimize the flow rate for your column dimensions and particle size.
-
Problem: Split Peaks
Q: My peaks are splitting. What is the likely cause?
A: Split peaks usually indicate a problem with the sample path at the head of the column.
-
Partially Blocked Column Frit:
-
Cause: Particulate matter from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Solution: Filter your samples before injection. You can try back-flushing the column to dislodge the blockage. If this fails, the column may need to be replaced. An in-line filter can help protect the column.
-
-
Column Void:
-
Cause: A void or channel in the packing material at the column inlet can cause the sample band to split.
-
Solution: Replace the column.
-
-
Injection Solvent Incompatibility:
-
Cause: A large injection volume of a solvent much stronger than the mobile phase can cause peak distortion, including splitting.
-
Solution: Reduce the injection volume or dissolve the sample in a weaker solvent, preferably the mobile phase itself.
-
Data Presentation
Table 1: Typical Chromatographic Conditions for Omeprazole and Metabolites
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 5 µm, 4.6 x 150 mm | C8, 5 µm, 4.6 x 125 mm | C18, 2.7 µm, 4.6 x 150 mm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate | 73% Disodium (B8443419) Hydrogen Phosphate (B84403) (pH 7.6) | 10 mM Ammonium Bicarbonate |
| Mobile Phase B | Acetonitrile (B52724) | 27% Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Gradient | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min |
| Temperature | 35 °C | Ambient | 35 °C |
| Detection | UV at 302 nm | UV at 303 nm | UV at 303 nm |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Omeprazole and Impurities
This method is based on the European Pharmacopoeia monograph for omeprazole purity testing.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C8, 5 µm particle size, 4.6 mm x 125 mm.
-
Detector Wavelength: 303 nm.
-
-
Reagents and Materials:
-
Mobile Phase: Prepare a solution of disodium hydrogen phosphate (pH 7.6) and mix it with acetonitrile in a 73:27 (v/v) ratio.
-
Sample Preparation: Dissolve the omeprazole sample in the mobile phase to an appropriate concentration.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Protocol 2: Gradient HPLC Method for Omeprazole and its Metabolites
This is a representative gradient method for the simultaneous determination of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone.
-
Chromatographic System:
-
HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: C18, 3.5 µm particle size, 4.6 mm x 100 mm.
-
Detector Wavelength: UV at 302 nm or MS detection.
-
-
Reagents and Materials:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 8.5.
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation: Extract the analytes from the matrix (e.g., plasma) using a suitable liquid-liquid or solid-phase extraction technique. Reconstitute the dried extract in the initial mobile phase composition.
-
-
Method Parameters:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: Linear gradient to 60% B
-
10-12 min: Hold at 60% B
-
12.1-15 min: Return to 10% B and equilibrate.
-
-
Visualizations
Technical Support Center: Enhancing Sensitivity for Omeprazole Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of omeprazole (B731). The focus is on enhancing sensitivity and addressing common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of omeprazole, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor Sensitivity or Inability to Reach the Desired Lower Limit of Quantification (LLOQ)
Question: We are unable to achieve the required sensitivity for omeprazole in our plasma samples. What are the potential causes and how can we improve our LLOQ?
Answer:
Several factors can contribute to poor sensitivity in omeprazole quantification. Here is a systematic approach to troubleshooting this issue:
-
Sample Preparation and Extraction: Inefficient extraction can lead to low recovery of omeprazole.
-
Solution: Optimize your extraction procedure. For plasma samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. Ensure the pH of the plasma is alkaline before extraction to ensure omeprazole is in its unionized, more extractable form.[1] Common extraction solvents include diethyl ether, dichloromethane, or mixtures thereof.
-
-
Mass Spectrometry Parameters: Suboptimal mass spectrometer settings will directly impact sensitivity.
-
Solution: Ensure your mass spectrometer is properly tuned for omeprazole. The most common multiple reaction monitoring (MRM) transition for omeprazole is m/z 346.1 -> 198.1.[1] Optimize cone voltage and collision energy to maximize the signal for this transition.
-
-
Chromatographic Conditions: Poor peak shape and excessive baseline noise can mask the analyte signal at low concentrations.
-
Solution: Evaluate your mobile phase composition and gradient. A well-optimized gradient can improve peak shape and resolution from matrix components. Ensure the pH of the mobile phase is appropriate for good peak shape; for omeprazole, a slightly basic mobile phase is often preferred.
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of omeprazole, leading to a decreased signal.
-
Solution: To mitigate matrix effects, improve sample clean-up using a more rigorous extraction method. You can also adjust chromatographic conditions to separate omeprazole from the interfering matrix components. Utilizing a stable isotope-labeled internal standard (SIL-IS) can help compensate for matrix effects.
-
Issue 2: Inconsistent and Irreproducible Results
Question: Our omeprazole quantification results are showing high variability between injections and batches. What could be causing this inconsistency?
Answer:
Inconsistent results can stem from several sources throughout the analytical workflow. Consider the following:
-
Omeprazole Stability: Omeprazole is known to be unstable, particularly in acidic conditions and when exposed to light and heat.[2][3]
-
Solution: Keep plasma samples frozen at -80°C until analysis. During sample preparation, work quickly and keep samples on ice. Use amber vials to protect from light. Ensure the final extract is in a solvent that promotes stability.
-
-
Internal Standard (IS) Variability: An inappropriate or improperly used internal standard will lead to poor reproducibility.
-
Solution: Use a suitable internal standard, such as lansoprazole (B1674482) or a stable isotope-labeled omeprazole. The IS should be added to the samples as early as possible in the sample preparation process to account for variability in extraction and matrix effects.
-
-
Instrument Performance: Fluctuations in the LC-MS/MS system can cause inconsistent results.
-
Solution: Regularly perform system suitability tests to ensure the instrument is performing optimally. Check for leaks, ensure the mobile phase is properly degassed, and verify that the mass spectrometer is calibrated.
-
Issue 3: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Question: We are observing poor peak shapes for omeprazole in our chromatograms. How can we improve this?
Answer:
Poor peak shape can compromise the accuracy and precision of your quantification. Here are some common causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.
-
Solution: Adjust the mobile phase pH. For a basic compound like omeprazole, a slightly basic mobile phase can improve peak shape. Ensure the column is in good condition and has not been contaminated.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.
-
Solution: The sample solvent should be as weak as or weaker than the initial mobile phase.
-
-
Column Contamination or Degradation: A contaminated or old column can lead to various peak shape issues.
-
Solution: If a guard column is used, try removing it to see if the peak shape improves. If the problem persists, the analytical column may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for quantifying omeprazole in biological samples?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of omeprazole in biological matrices like plasma.[4][5][6][7] This technique allows for very low limits of quantification, often in the sub-ng/mL range.[1]
Q2: How can I minimize the degradation of omeprazole during sample storage and preparation?
A2: Omeprazole is highly susceptible to degradation in acidic environments and is also sensitive to heat and light.[2][3] To minimize degradation, it is crucial to:
-
Store plasma samples at -80°C.
-
Keep samples on ice and protected from light during the entire sample preparation process.
-
Ensure that all solutions and final extracts are at a neutral or slightly alkaline pH.
Q3: What are the common matrix effects encountered in omeprazole analysis and how can they be addressed?
A3: The primary matrix effect in the LC-MS/MS analysis of omeprazole from plasma is ion suppression caused by co-eluting phospholipids (B1166683). This can lead to an underestimation of the omeprazole concentration. To address this:
-
Improve Sample Preparation: Use a more effective sample clean-up method, such as solid-phase extraction (SPE), to remove phospholipids.
-
Chromatographic Separation: Optimize the chromatographic method to separate omeprazole from the region where phospholipids elute.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with omeprazole and experience similar matrix effects, thus providing a more accurate quantification.
Q4: What are the key validation parameters to consider for a bioanalytical method for omeprazole?
A4: According to FDA guidelines, the key validation parameters for a bioanalytical method include:
-
Selectivity and Specificity: The method should be able to differentiate and quantify omeprazole in the presence of endogenous matrix components and other potential interferences.
-
Accuracy and Precision: The method should be both accurate (close to the true value) and precise (reproducible).
-
Calibration Curve: The relationship between the instrument response and the concentration of omeprazole should be linear over the intended analytical range.
-
Lower Limit of Quantification (LLOQ): This is the lowest concentration of omeprazole that can be quantified with acceptable accuracy and precision.
-
Stability: The stability of omeprazole in the biological matrix under different storage and handling conditions should be evaluated.
-
Recovery: The efficiency of the extraction process should be determined.
-
Matrix Effect: The effect of the biological matrix on the ionization of omeprazole should be assessed.
Experimental Protocols
High-Sensitivity LC-MS/MS Method for Omeprazole Quantification in Human Plasma
This protocol is a composite based on several highly sensitive methods reported in the literature.[1][8][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., Lansoprazole at 100 ng/mL in methanol).
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) to alkalize the plasma.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 60:40, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate omeprazole from matrix components (e.g., start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions:
-
Omeprazole: 346.1 -> 198.1
-
Lansoprazole (IS): 370.1 -> 252.1
-
Data Presentation
Table 1: Comparison of High-Sensitivity Omeprazole Quantification Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrumentation | UPLC-MS/MS | HPLC-MS/MS | LC-MS/MS |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Extraction Method | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| LLOQ | 25 ng/mL | 0.50 ng/mL | 0.05 ng/mL[1] |
| Linearity Range | 25-1500 ng/mL | 0.50-800 ng/mL[10] | 0.05-10.0 ng/mL[1] |
| Intra-day Precision (%RSD) | <15% | 0.4-8.5%[10] | 2.09-8.56%[1] |
| Inter-day Precision (%RSD) | <15% | 1.2-6.8%[10] | 5.29-8.19%[1] |
| Internal Standard | Fluconazole | Sildenafil[10] | Lansoprazole[1] |
Visualizations
Caption: Metabolic pathway of omeprazole.
Caption: General experimental workflow.
References
- 1. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. AN LC- MS/MS METHOD FOR THE DETERMINATION OF OMEPRAZOLE ON PROTON PUMP INHIBITOR IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Managing Cross-Talk from Unlabeled Omeprazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate experimental cross-talk and interference caused by unlabeled omeprazole (B731).
Frequently Asked Questions (FAQs)
Q1: What is omeprazole cross-talk and why does it occur?
A1: Omeprazole cross-talk refers to the phenomenon where unlabeled omeprazole interacts with unintended biological molecules or assay components in an experiment, leading to misleading results. This occurs because omeprazole is not entirely specific to its primary target, the H+/K+ ATPase pump. It has been shown to bind to a wide range of other proteins, and this binding is not always dependent on the presence of cysteine residues or an acidic environment.[1][2] This off-target binding can interfere with various assays and cellular processes.
Q2: What types of assays are particularly susceptible to interference from omeprazole?
A2: Several assay types are prone to interference by omeprazole, including:
-
Fluorescence-based assays: Omeprazole can quench the fluorescence of certain dyes, leading to a false-positive signal in inhibition assays or a false-negative signal in activation assays.[3][4][5]
-
Cell-based assays: Omeprazole can affect cell proliferation and signaling pathways, which can confound the results of cytotoxicity, reporter gene, and other cell-based assays.[6][7]
-
Enzyme assays: Due to its ability to bind to various proteins, omeprazole can non-specifically inhibit or activate enzymes that are not its intended target.[1]
-
Luciferase reporter assays: Omeprazole has been shown to affect luciferase activity, which can be misinterpreted as an effect on the signaling pathway being studied.[8]
Q3: What are the known off-target effects of omeprazole that can lead to cross-talk?
A3: Omeprazole has several known off-target effects that can contribute to experimental cross-talk:
-
Broad protein binding: It can bind to a diverse range of proteins, not limited to its therapeutic target.[1][2] This binding can be stable and resistant to detergents and reducing agents.[1][9]
-
Inhibition of Cytochrome P450 enzymes: Omeprazole is known to inhibit CYP2C19, CYP2C9, and CYP3A4, which can affect the metabolism of other compounds in your assay.[10]
-
Modulation of signaling pathways: Omeprazole has been shown to inhibit the Hedgehog signaling pathway by down-regulating the expression of the transcription factor Gli1.[6][7] It also interacts with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[11][12]
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Activation in a Fluorescence-Based Assay
Symptoms:
-
You observe a dose-dependent decrease or increase in fluorescence signal in the presence of unlabeled omeprazole that is inconsistent with the expected biology of your target.
Possible Cause:
-
Omeprazole is quenching or enhancing the fluorescence of your probe.
Troubleshooting Protocol:
-
Perform a Fluorescence Quenching/Enhancement Counter-Assay:
-
Objective: To determine if omeprazole directly interferes with the fluorescent signal in a cell-free system.
-
Method:
-
Prepare a solution of your fluorescent dye or substrate at the same concentration used in your primary assay, in the same assay buffer.
-
Add a serial dilution of unlabeled omeprazole to the fluorescent solution.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in your primary assay.
-
Incubate for the same duration as your primary assay.
-
Measure the fluorescence intensity using the same instrument settings as your primary assay.
-
-
Interpretation: A dose-dependent decrease in fluorescence intensity indicates quenching, while an increase suggests fluorescence enhancement.
-
-
Spectral Shift Analysis:
-
Objective: To determine if omeprazole alters the excitation or emission spectra of your fluorophore.
-
Method:
-
In the presence and absence of omeprazole, scan the excitation and emission spectra of your fluorescent probe.
-
-
Interpretation: A significant shift in the spectra in the presence of omeprazole indicates a direct interaction that could be affecting your assay readout.
-
-
Mitigation Strategies:
-
If interference is confirmed, consider switching to a different fluorescent probe with a distinct chemical structure and spectral properties.
-
Alternatively, if the interference is modest, you may be able to correct your data by subtracting the signal from a "compound-only" control at each concentration.
-
Issue 2: Unexplained Effects on Cell Viability or a Cellular Signaling Pathway
Symptoms:
-
Unlabeled omeprazole shows unexpected effects on cell proliferation, apoptosis, or the activity of a specific signaling pathway in a cell-based assay.
Possible Cause:
-
Omeprazole is exerting off-target effects on cellular processes.
Troubleshooting Protocol:
-
Control for Off-Target Signaling Effects:
-
Objective: To determine if omeprazole is affecting a known off-target pathway that might be cross-reacting with your pathway of interest.
-
Method:
-
If you are studying a pathway that might be influenced by Hedgehog signaling, include a control experiment to measure the expression of a known Hedgehog target gene (e.g., GLI1 or PTCH1) in the presence of omeprazole.
-
Similarly, if your assay could be affected by AhR activation, measure the expression of an AhR target gene (e.g., CYP1A1).
-
-
Interpretation: If omeprazole alters the expression of these control genes, it indicates that off-target signaling effects are occurring and may be contributing to your observed results.
-
-
Use an Orthogonal Assay:
-
Objective: To confirm your findings using a different assay format that is less likely to be affected by the same interference mechanism.
-
Method:
-
If your primary assay is a reporter gene assay, try to confirm your results using a more direct measure of protein activity or expression, such as an enzyme activity assay, Western blot, or an ELISA for a downstream target.
-
-
Interpretation: If the results from the orthogonal assay do not correlate with your primary assay, it is likely that omeprazole is causing an artifact in the primary assay.
-
Quantitative Data on Omeprazole Cross-Talk
The following tables summarize some of the known off-target interactions of omeprazole. It is important to note that these values can vary depending on the specific experimental conditions.
| Off-Target Interaction | Assay Type | Species | IC50 / Ki Value | Reference |
| CYP2C19 Inhibition | Enzyme Activity | Human | 2 - 6 µM (Ki) | [13] |
| CYP2C9 Inhibition | Enzyme Activity | Human | 40.1 µM (Ki) | [10] |
| CYP3A4 Inhibition | Enzyme Activity | Human | 84.4 µM (Ki) | [10] |
| H+,K+-ATPase Inhibition | Enzyme Activity | - | 5.8 µM (IC50) | [10] |
| Histamine-induced acid formation | Cell-based | - | 0.16 µM (IC50) | [10] |
| Aryl Hydrocarbon Receptor (AhR) Inhibition (S-omeprazole) | Reporter Gene Assay | - | 7.5 ± 3.0 µM (IC50) | [12] |
| Aryl Hydrocarbon Receptor (AhR) Inhibition (R-omeprazole) | Reporter Gene Assay | - | 54.8 ± 25.9 µM (IC50) | [12] |
| Fluorescence Quenching | Fluorophore | Concentration Range | Quenching Observed | Reference |
| Eosin Y | - | 0.5–13.0 µg/mL | Yes | [3] |
| Mercurochrome | - | 0.2–10.0 μg/mL | Yes | [4] |
| Tb3+-1,10-phenanthroline complex | - | 0.05-10 μg/mL | Yes | [5] |
Experimental Protocols
Protocol 1: Counter-Assay for Autofluorescence and Fluorescence Quenching
Objective: To determine if a test compound (in this case, unlabeled omeprazole) exhibits intrinsic fluorescence (autofluorescence) or quenches the fluorescence of the assay's detection reagent.
Materials:
-
Unlabeled omeprazole stock solution
-
Assay buffer
-
Fluorescent dye/substrate used in the primary assay
-
Black, opaque microplate (e.g., 96-well or 384-well)
-
Fluorescence plate reader
Procedure:
Part A: Autofluorescence Assessment
-
Prepare a serial dilution of unlabeled omeprazole in assay buffer in the microplate.
-
Include wells with assay buffer only (blank) and vehicle control (e.g., DMSO in assay buffer).
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
Part B: Fluorescence Quenching Assessment
-
Prepare a solution of the fluorescent dye/substrate in assay buffer at the concentration used in the primary assay.
-
In the microplate, add the serial dilution of unlabeled omeprazole.
-
To each well containing omeprazole and to control wells (buffer only, vehicle control), add the fluorescent dye/substrate solution.
-
Incubate the plate under the same conditions (time, temperature) as the primary assay.
-
Read the plate on the fluorescence plate reader.
Data Analysis:
-
Autofluorescence: Subtract the blank reading from all wells. If the signal in the omeprazole-containing wells is significantly above the vehicle control, the compound is autofluorescent.
-
Quenching: Compare the signal from wells containing omeprazole and the fluorophore to the signal from wells with the fluorophore and vehicle control. A dose-dependent decrease in signal indicates quenching.
Visualizations
Caption: Omeprazole's effect on the Hedgehog signaling pathway.
Caption: Workflow for identifying and mitigating omeprazole cross-talk.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding of omeprazole to protein targets identified by monoclonal antibodies | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of omeprazole via fluorescence-quenching methodology; application to content uniformity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Binding of omeprazole to protein targets identified by monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Omeprazole (CAS 73590-58-6): R&D Systems [rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Exchange with Deuterium-Labeled Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the isotopic exchange of deuterium-labeled standards. Understanding and mitigating this phenomenon is critical for ensuring the accuracy and reliability of quantitative analyses in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a significant concern?
A: Isotopic back-exchange is the unintended replacement of deuterium (B1214612) atoms on a deuterated internal standard with hydrogen atoms from the surrounding environment, such as the solvent or sample matrix.[1][2] This process is a major concern because the goal of using a stable isotope-labeled (SIL) internal standard is to have a compound that is chemically identical to the analyte, thereby correcting for variability during sample preparation and analysis.[2][3] When deuterium atoms are lost, the mass of the internal standard changes, which can lead to it being detected as the unlabeled analyte. This results in a decreased signal for the internal standard and an artificially inflated signal for the analyte, leading to inaccurate quantification.[2][4]
Q2: Which functional groups are most susceptible to deuterium exchange?
A: The stability of a deuterium label is highly dependent on its position within the molecule. Protons attached to heteroatoms are particularly labile and prone to exchange. The most susceptible functional groups include:
-
Hydroxyl groups (-OH) in alcohols, phenols, and carboxylic acids.
-
Amino groups (-NH2) and Amine groups (-NH) .
-
Amide groups (-CONH-) in peptides and proteins.[5]
-
Protons on carbons adjacent to carbonyl groups (α-carbons) can also be susceptible to exchange, especially under basic conditions due to keto-enol tautomerization.[6]
Therefore, it is crucial to select internal standards where deuterium labels are on chemically stable, non-exchangeable positions.[1][7]
Q3: What are the primary factors that promote isotopic exchange?
A: Several environmental and chemical factors can accelerate the rate of deuterium-hydrogen exchange:
-
pH: The pH of the solution is a critical factor. The exchange rate is generally at its minimum in acidic conditions, around pH 2.5-3.0.[2][4][8] Both neutral and, more significantly, basic conditions can catalyze and accelerate the loss of deuterium.[5][8]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[4] Performing sample preparation and analysis at low temperatures (e.g., on ice or in a cooled autosampler) can significantly slow down exchange kinetics.[1][8]
-
Solvent Composition: Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), can drive the back-exchange reaction.[4] Whenever possible, aprotic solvents (e.g., acetonitrile (B52724), DMSO) should be used for reconstituting and storing standards.[8][9]
-
Exposure Time: The longer a deuterated standard is exposed to unfavorable conditions (high pH, high temperature, protic solvents), the greater the extent of back-exchange will be.[1][4] Rapid analysis after sample preparation is crucial.[8]
Q4: What are the best practices for storing and handling deuterium-labeled standards to maintain their integrity?
A: Proper storage and handling are essential to preserve the isotopic purity of deuterated standards.
-
Long-Term Storage: Store standards as recommended by the manufacturer, which is typically as a lyophilized powder or in an aprotic solvent at low temperatures (-20°C or -80°C).[8][9]
-
Working Solutions: Prepare working solutions in a suitable aprotic solvent like acetonitrile or DMSO.[8] If a protic solvent is necessary, consider using its deuterated form (e.g., D₂O).[9] Avoid storing standards in aqueous solutions for extended periods.[8]
-
Moisture Protection: Protect solid standards and solutions from atmospheric moisture, as it is a source of protons that can contribute to D-H exchange over time.[8]
-
Light Protection: Many organic compounds are sensitive to light. Store standards in amber vials or in the dark to prevent photodegradation.[7]
Q5: Are there more stable alternatives to deuterium-labeled internal standards?
A: Yes. While deuterium-labeled standards are common due to their lower synthesis cost, other stable isotope-labeled standards offer greater stability against back-exchange.[4][10] The most common alternatives are:
-
¹³C-labeled Internal Standards: Carbon-13 isotopes are incorporated into the carbon backbone of the molecule. These labels are not susceptible to chemical exchange under typical analytical conditions, making them a more robust choice.[4]
-
¹⁵N-labeled Internal Standards: For nitrogen-containing compounds, ¹⁵N can be used. Similar to ¹³C, these labels are stable and do not undergo back-exchange.[4]
The main drawback of ¹³C and ¹⁵N-labeled standards is their higher cost of synthesis compared to their deuterated counterparts.[4][9]
Troubleshooting Guides
Guide 1: Inconsistent or Decreasing Internal Standard Signal
Symptom: The peak area of your deuterated internal standard is decreasing over the course of an analytical run, or is inconsistent between samples.
This is a common symptom of isotopic exchange occurring in the autosampler or during the LC run.[1][4] Follow this troubleshooting workflow to diagnose and resolve the issue.
Guide 2: Analyte Signal Detected in Blank Samples
Symptom: You are observing a peak for the unlabeled analyte in blank matrix samples that were only spiked with the deuterated internal standard.
This indicates that the internal standard is undergoing back-exchange, converting it into the unlabeled analyte.[9]
Quantitative Data Summary
The stability of deuterium labels is highly dependent on environmental factors. The following tables summarize the impact of key variables on the rate of D-H exchange.
Table 1: Influence of pH and Temperature on D-H Exchange Rate
| Factor | Condition | Impact on D-H Exchange Rate | Recommendation for Minimizing Exchange |
| pH | Acidic (~2.5) | Minimum Exchange Rate for amide protons[5][8] | Quench samples by acidifying to pH ~2.5.[1][8] |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant, rate increases.[8] | Avoid neutral pH during sample processing.[8] | |
| Basic (>8.0) | Exchange rate is significantly accelerated.[8] | Avoid basic conditions entirely. | |
| Temperature | Low (~0-4°C) | Significantly Reduced Rate[1][8] | Perform all post-labeling steps at 0°C or on ice; use a cooled autosampler.[8] |
| Ambient (~25°C) | Moderate Rate | Minimize time at ambient temperature. | |
| High (>40°C) | Rapid Exchange | Do not expose standards to high temperatures.[8] |
Table 2: Effect of Solvent Type on Deuterated Standard Stability
| Solvent Class | Examples | Presence of Exchangeable Protons | Potential for D-H Exchange | Recommendation |
| Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Yes (-OH group) | High[8] | Avoid for reconstitution and storage; use only when required for chromatography, preferably at low temp/pH.[8] |
| Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | No | Very Low[8] | Ideal for reconstituting, diluting, and storing deuterated standards.[8][9] |
| Deuterated | Deuterium Oxide (D₂O), Methanol-d4 (CD₃OD) | No (Deuterons) | Minimal | Use for sample reconstitution when an aqueous or protic environment is unavoidable.[9] |
Experimental Protocols
Protocol 1: Assessing Internal Standard Stability in Matrix
Objective: To determine if isotopic exchange of the deuterated internal standard (IS) is occurring under specific experimental conditions by incubating it in the sample matrix.
Materials:
-
Deuterated internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation solvents (e.g., acetonitrile)
-
Quenching solution (e.g., 1% formic acid in water)
-
LC-MS/MS system
Methodology:
-
Prepare Sample Sets:
-
T=0 Samples: Spike a known concentration of the IS into the blank matrix. Immediately proceed to the extraction step. This represents the baseline.
-
Incubated Samples: Spike the same concentration of the IS into the blank matrix. Incubate these samples under conditions that mimic your analytical workflow (e.g., at room temperature for 1 hour, or in a 4°C autosampler for 24 hours).
-
-
Sample Extraction: After the designated incubation period, process all samples (T=0 and incubated) using your established extraction method (e.g., protein precipitation with acetonitrile).
-
Quench Step: After extraction, add a small volume of the quenching solution to the supernatant to lower the pH to ~2.5-3.0.[8]
-
LC-MS/MS Analysis: Analyze all samples by LC-MS/MS. Monitor the MRM transitions for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease in the IS signal suggests degradation or exchange.[2]
-
Examine the chromatograms of the incubated samples for any increase in the peak area of the unlabeled analyte, which would confirm back-exchange.
-
Protocol 2: Recommended Workflow for Minimizing Back-Exchange During Sample Analysis
Objective: To provide a standard operating procedure for sample preparation and analysis that minimizes the risk of isotopic back-exchange.
Methodology:
-
Sample Handling: Thaw biological samples on ice to maintain a low temperature.
-
Spiking: Add the deuterated internal standard (prepared in an aprotic solvent like acetonitrile) to the sample.
-
Extraction: Perform protein precipitation by adding ice-cold acetonitrile. Vortex vigorously.
-
Centrifugation: Centrifuge the samples at a low temperature (if possible) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Crucial Quench Step: Immediately add a small volume (e.g., 5-10 µL) of a dilute acid (e.g., 1% formic acid in water) to the supernatant to ensure the final pH is low (~2.5-3.0).[8]
-
Analysis: Immediately cap the tubes or seal the plate and place it in a cooled autosampler (e.g., 4°C) for injection.[1][8]
-
LC-MS Conditions: Use an LC method with an acidic mobile phase (e.g., containing 0.1% formic acid) and, if possible, a cooled column compartment.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
"Omeprazole sulfone N-oxide-13C,d3" storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Omeprazole sulfone N-oxide-13C,d3. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards of this compound are related to its chemical properties, not the isotopic labeling.[1] It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Q2: Does the isotopic labeling (13C, d3) affect the chemical reactivity or toxicity?
A2: No, the isotopic labeling with Carbon-13 and Deuterium does not alter the chemical reactivity or toxicity of the molecule.[1] The safety precautions required are identical to those for the unlabeled Omeprazole sulfone N-oxide.[1]
Q3: What should I do in case of accidental exposure?
A3: In case of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[2]
-
After skin contact: Immediately wash with plenty of soap and water and rinse thoroughly.[2] Consult a physician.[2]
-
After eye contact: Rinse the opened eye cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2]
-
After swallowing: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]
Q4: How should I dispose of waste containing this compound?
A4: Waste material must be disposed of in accordance with national and local regulations. Do not dispose of it together with household garbage or allow it to reach the sewage system. Leave the chemical in its original container and do not mix it with other waste.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of signal | Compound degradation due to improper storage. | Verify storage conditions against the recommended guidelines. For long-term storage, use a freezer at -20°C. For dissolved samples, store at -80°C. |
| Contamination of the sample | Improper handling or cross-contamination. | Always use clean, dedicated spatulas and glassware. Handle the compound in a fume hood to prevent airborne contamination. |
| Inaccurate sample weight | The compound is hygroscopic or has absorbed moisture. | Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh the compound in a controlled environment, such as a glovebox or a balance with a draft shield. |
| Poor solubility | Using an inappropriate solvent. | The compound is slightly soluble in DMSO and methanol (B129727) (with heating).[] Ensure you are using a suitable solvent and consider gentle warming or sonication to aid dissolution. |
Storage and Stability Data
Proper storage is critical to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Recommended for long-term storage. |
| Powder | 4°C | 2 years | Suitable for shorter-term storage. |
| In Solvent | -80°C | 6 months | Ideal for stock solutions to minimize degradation. |
| In Solvent | -20°C | 1 month | For working solutions that will be used relatively quickly. |
| Shipping | Room Temperature | A few days | The product is stable at ambient temperatures for the duration of shipping. |
Data compiled from multiple sources providing storage recommendations for Omeprazole sulfone N-oxide and its isotopically labeled analogues.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Acclimatization: Allow the vial containing this compound to warm to room temperature before opening to prevent moisture condensation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: Perform all weighing and solvent addition steps inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Weighing: Tare a clean, dry, and appropriately sized vial on an analytical balance. Carefully transfer the desired amount of the compound into the vial using a clean spatula.
-
Dissolution: Add the desired volume of a suitable solvent (e.g., DMSO) to the vial. The compound is slightly soluble in DMSO and methanol.[] Gentle heating may be required to achieve complete dissolution.[]
-
Storage: Once fully dissolved, cap the vial tightly and store the stock solution at -80°C for up to 6 months.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Diagrams
Caption: Workflow for Storage and Handling of this compound.
References
Validation & Comparative
A Comparative Guide to Method Validation for Omeprazole Assay: Featuring Omeprazole sulfone N-oxide-13C,d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of omeprazole (B731) in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a pivotal element in the validation of a robust and reliable bioanalytical method. This guide provides an objective comparison of the performance of Omeprazole sulfone N-oxide-13C,d3 , a stable isotope-labeled (SIL) internal standard, with other commonly used alternatives, supported by experimental data from various studies.
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of variability.[1] This guide will compare the use of this compound with a deuterated analog (Omeprazole-d3) and a structural analog (Lansoprazole).
Performance Comparison of Internal Standards
The selection of an internal standard significantly influences the key validation parameters of a bioanalytical method, including linearity, accuracy, precision, and the limits of detection and quantification. While a direct head-to-head comparison study was not identified, the following tables summarize typical performance data for omeprazole assays using different internal standards, compiled from separate validation studies.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | This compound (Expected) | Omeprazole-d3[1] | Lansoprazole[2][3] |
| Linearity Range (ng/mL) | 1.0 - 2000 | 1.0 - 2000 | 5 - 4000 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 1.0 | 5.0 |
Note: Data for this compound is based on expected performance for a stable isotope-labeled standard and data from similar compounds, as a specific comparative study was not available.
Table 2: Comparison of Accuracy and Precision
| Parameter | This compound (Expected) | Omeprazole-d3[1] | Lansoprazole[2] |
| Intra-day Precision (%RSD) | < 10% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 10% | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
Note: Data for this compound is based on expected performance for a stable isotope-labeled standard and data from similar compounds, as a specific comparative study was not available. %RSD refers to the percentage relative standard deviation.
Methods employing stable isotope-labeled internal standards like this compound and Omeprazole-d3 are generally expected to exhibit lower variability (lower %RSD) and higher accuracy due to their ability to better mimic the behavior of the analyte throughout the analytical process.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical methods. Below are representative experimental protocols for the quantification of omeprazole in human plasma using a stable isotope-labeled internal standard and a structural analog.
Protocol 1: Omeprazole Assay using a Stable Isotope-Labeled Internal Standard (e.g., this compound)
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (containing this compound).
-
Vortex for 10 seconds.
-
Add 1.0 mL of acetonitrile (B52724) for protein precipitation.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
HPLC Column: A suitable C18 column (e.g., 50 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and water (containing 0.5% formic acid) in an 8:2 ratio.[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Omeprazole: Precursor ion > Product ion (e.g., m/z 346.1 > 198.1)
-
This compound: Precursor ion > Product ion (specific m/z to be determined based on the labeled positions)
-
Protocol 2: Omeprazole Assay using a Structural Analog Internal Standard (Lansoprazole)
1. Sample Preparation:
-
To 200 µL of human plasma, add 10 µL of the Lansoprazole internal standard solution.[3]
-
Add 1.0 mL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex mix for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
HPLC Column: A C18 column (e.g., Purospher Star, 100 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and 5mM ammonium (B1175870) bicarbonate buffer (7:3 v/v), with the pH adjusted to 8.0 with formic acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[3]
-
MRM Transitions:
Experimental Workflow and Signaling Pathways
To visualize the logical flow of the method validation process, the following diagrams are provided.
Caption: Experimental workflow for omeprazole assay method validation.
Caption: Logical relationship of internal standard choice on assay performance.
References
A Comparative Guide to the Analytical Performance of Omeprazole Sulfone N-oxide-13C,d3 and Other Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical assays, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of the method. This guide provides a comparative overview of the expected analytical performance of "Omeprazole sulfone N-oxide-13C,d3" against commonly used alternative internal standards in the quantification of omeprazole (B731) and its metabolites. While specific experimental data for "this compound" is not extensively available in public literature, its performance can be inferred from the well-documented use of other stable isotope-labeled (SIL) internal standards, such as Omeprazole-d3.
This guide leverages published data from bioanalytical method validation studies for omeprazole to draw a comparison between the use of a SIL internal standard and structural analogs. This objective comparison is intended to assist researchers in selecting the most suitable internal standard for their specific analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
"this compound" is a stable isotope-labeled version of the omeprazole sulfone N-oxide metabolite. The incorporation of heavy isotopes (¹³C and deuterium) results in a compound that is chemically identical to the endogenous metabolite but has a different mass. This mass difference allows for its distinct detection by mass spectrometry.
The key advantage of using a SIL internal standard lies in its ability to mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization. This co-elution and similar ionization behavior effectively compensates for variations in extraction recovery, matrix effects, and instrument response, leading to superior data quality.
Comparison with Alternative Internal Standards
In the absence of a SIL internal standard, researchers often turn to structural analogs, such as other proton pump inhibitors like lansoprazole, pantoprazole, or rabeprazole. While these compounds are chemically similar to omeprazole, their physicochemical properties are not identical. This can lead to differences in extraction efficiency, chromatographic retention time, and ionization response, potentially compromising the accuracy and precision of the assay.
The following tables summarize quantitative data from published studies, comparing the performance of methods using a stable isotope-labeled internal standard (Omeprazole-d3 as a proxy for this compound) with those using structural analog internal standards.
Table 1: Linearity of Calibration Curves
| Internal Standard Type | Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Source |
| Stable Isotope-Labeled | Omeprazole | 1.5 - 2000 | > 0.99 | [1] |
| Structural Analog | Omeprazole | 0.50 - 800 | > 0.99 | [2] |
| Structural Analog | Omeprazole | 25 - 600 (plasma) | ≥ 0.999 | [3] |
As evidenced in the table, both SIL and structural analog internal standards can achieve excellent linearity over a wide concentration range.
Table 2: Precision of the Method
| Internal Standard Type | Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Source |
| Stable Isotope-Labeled | Omeprazole | LLOQ, LQC, MQC, HQC | < 15% | < 15% | [1] |
| Structural Analog | Omeprazole | LLOQ, LQC, MQC, HQC | 0.4 - 8.5% | 1.2 - 6.8% | [2] |
| Structural Analog | Omeprazole | QCL, QCM, QCH | 2.2 - 7.5% | Not Reported | [3] |
Data consistently demonstrates that methods employing stable isotope-labeled internal standards tend to exhibit lower relative standard deviations (%RSD), indicating higher precision and reproducibility compared to those using structural analogs.
Table 3: Accuracy of the Method
| Internal Standard Type | Analyte | QC Level | Accuracy (% Recovery / % Bias) | Source |
| Stable Isotope-Labeled | Omeprazole | LLOQ, LQC, MQC, HQC | Within ± 15% (± 20% for LLOQ) | [1] |
| Structural Analog | Omeprazole | LLOQ, LQC, MQC, HQC | Relative Error < 5.7% | [2] |
| Structural Analog | Omeprazole | QCL, QCM, QCH | -9.9% to 8.3% | [3] |
Both types of internal standards can yield high accuracy, with results typically falling within the accepted bioanalytical method validation guidelines of 85-115% of the nominal concentration (80-120% for the Lower Limit of Quantification, LLOQ).
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical methods. Below are representative experimental protocols for the quantification of omeprazole using both a stable isotope-labeled internal standard and a structural analog.
Protocol 1: LC-MS/MS Method for Omeprazole with Omeprazole-d3 as Internal Standard
-
Sample Preparation: To a plasma sample, an aliquot of the internal standard working solution (Omeprazole-d3) is added. Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase before injection into the LC-MS/MS system.
-
Chromatographic Conditions: Separation is typically achieved on a C18 reversed-phase column under isocratic or gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).
-
Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for both omeprazole and Omeprazole-d3 are monitored.
Protocol 2: LC-MS/MS Method for Omeprazole with a Structural Analog (e.g., Lansoprazole) as Internal Standard
-
Sample Preparation: Similar to the protocol with a SIL-IS, the structural analog internal standard is added to the plasma sample, followed by protein precipitation or liquid-liquid extraction. The subsequent steps of evaporation and reconstitution are also comparable.
-
Chromatographic Conditions: A C18 column is commonly used. The mobile phase composition is optimized to achieve good separation between omeprazole and the structural analog internal standard.
-
Mass Spectrometry Detection: MRM is used to monitor the specific transitions for both omeprazole and the structural analog internal standard.
Visualizing the Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of omeprazole using a stable isotope-labeled internal standard like "this compound".
Caption: Bioanalytical workflow for omeprazole quantification.
Conclusion
While direct, published experimental data on the linearity, precision, and accuracy of "this compound" is limited, its nature as a stable isotope-labeled internal standard strongly suggests superior performance in bioanalytical applications. The comparative data presented for its close analog, Omeprazole-d3, highlights the advantages of using a SIL-IS over structural analogs, particularly in achieving higher precision. For researchers and drug development professionals requiring the highest level of data integrity and method robustness for omeprazole quantification, the use of a stable isotope-labeled internal standard like "this compound" is the recommended approach.
References
- 1. Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
A Comparative Guide to Internal Standards for Omeprazole Quantification: Omeprazole Sulfone N-oxide-13C,d3 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of omeprazole (B731), a widely prescribed proton pump inhibitor, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantification methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization to compensate for variations and ensure data accuracy. This guide provides a comprehensive comparison of the stable isotope-labeled (SIL) internal standard, Omeprazole sulfone N-oxide-13C,d3, with commonly used structural analogs.
Stable isotope-labeled internal standards are often considered the "gold standard" in bioanalysis as they share nearly identical physicochemical properties with the analyte.[1] This comparison will evaluate the performance of this compound and its deuterated analog Omeprazole-d3 against structural analogs like lansoprazole (B1674482), pantoprazole, and sildenafil (B151), supported by experimental data from published literature.
Data Presentation: A Head-to-Head Comparison
The selection of an internal standard significantly influences the accuracy, precision, and robustness of a bioanalytical method. The following tables summarize validation parameters from studies employing either a stable isotope-labeled internal standard or a structural analog for omeprazole quantification.
Table 1: Performance of a Stable Isotope-Labeled Internal Standard (Omeprazole-d3)
| Parameter | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| LLOQ | 1.5 | <20% | <20% | ±20% |
| QCL | 4.5 | ≤15% | ≤15% | ±15% |
| QCM | 800 | ≤15% | ≤15% | ±15% |
| QCH | 1600 | ≤15% | ≤15% | ±15% |
Data derived from a study on the bioanalytical method validation of omeprazole using Omeprazole-D3 as the internal standard.[2]
Table 2: Performance of a Structural Analog Internal Standard (Lansoprazole)
| Parameter | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 5.016 | - | - | - |
| LQC | 14.653 | 4.87 | 6.10 | 98.54 |
| MQC1 | 345.600 | 3.21 | 4.25 | 101.34 |
| MQC2 | 1728.00 | 2.54 | 3.12 | 99.27 |
| HQC | 3200.00 | 1.98 | 2.87 | 102.54 |
Data derived from a study on the bioanalytical method development and validation for omeprazole using lansoprazole as an internal standard.[3]
Table 3: Performance of a Structural Analog Internal Standard (Sildenafil)
| Parameter | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| LLOQ | 0.50 | 8.5 | 6.8 | 5.7 |
| QCL | 1.50 | 4.2 | 5.1 | 3.2 |
| QCM | 150 | 1.5 | 1.2 | -1.8 |
| QCH | 600 | 0.4 | 2.4 | -0.9 |
Data derived from a study on the determination of omeprazole in human plasma using sildenafil as the internal standard.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical methods. Below are representative experimental protocols for the quantification of omeprazole using both a stable isotope-labeled internal standard and a structural analog.
Experimental Workflow for Omeprazole Quantification using a Stable Isotope-Labeled Internal Standard (Omeprazole-d3)
Caption: Bioanalytical workflow for omeprazole using a deuterated internal standard.
Detailed Methodology (Omeprazole-d3 IS):
-
Sample Preparation: To a plasma sample, add the internal standard (Omeprazole-d3). Perform solid-phase extraction for sample cleanup. Elute the analyte and internal standard from the SPE cartridge. Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[2]
-
Chromatographic Conditions:
-
Column: Zorbax Extend C-18 rapid resolution column (4.6 × 50 mm, 3.5 μm).[2]
-
Mobile Phase: Isocratic elution with 1 mM ammonium (B1175870) acetate, pH 8.5 (55%), and acetonitrile (B52724) (45%).[2]
-
Flow Rate: 0.8 mL/min.[2]
-
-
Mass Spectrometric Conditions:
Experimental Workflow for Omeprazole Quantification using a Structural Analog Internal Standard (Lansoprazole)
Caption: Bioanalytical workflow for omeprazole using a structural analog internal standard.
Detailed Methodology (Lansoprazole IS):
-
Sample Preparation: To a plasma sample, add the internal standard (Lansoprazole). Perform liquid-liquid extraction. The organic layer is then evaporated and the residue is reconstituted.[3]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Comparative Analysis
The experimental data reveals that methods employing a stable isotope-labeled internal standard, such as Omeprazole-d3, generally exhibit high precision and accuracy, which is a hallmark of the "gold standard" approach.[1] The near-identical chemical and physical properties of SIL-IS to the analyte ensure they behave similarly during extraction, chromatography, and ionization, thus providing more effective compensation for analytical variability.
Structural analogs, such as lansoprazole and sildenafil, can also be used to develop validated bioanalytical methods for omeprazole.[4][6] These methods can achieve acceptable levels of precision and accuracy as demonstrated in the provided data tables. However, structural differences can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte. This can potentially result in less precise quantification, especially in complex biological matrices where matrix effects are more pronounced.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ijpsr.com [ijpsr.com]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Omeprazole
This guide provides a detailed comparison of bioanalytical methods for the quantification of omeprazole (B731) in biological matrices, aimed at researchers, scientists, and drug development professionals. The focus is on the cross-validation parameters of various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Method Performance
The selection of a bioanalytical method is critical for accurate pharmacokinetic and bioequivalence studies. The following tables summarize the performance characteristics of different validated methods for omeprazole analysis, extracted from various studies.
Table 1: Comparison of LC-MS/MS Method Performance
| Parameter | Method 1 | Method 2 (Enantiomeric Separation) |
| Linearity Range | 2-2000 ng/mL | 25-600 ng/mL (in plasma) |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | 25 ng/mL |
| Intra-day Precision (%RSD) | 1.1 - 6.3% | 2.2 - 5.8% |
| Inter-day Precision (%RSD) | 0.5 - 6.2% | 2.2 - 5.8% |
| Intra-day Accuracy | 95 - 102% | -1.9% to -10.3% (deviation) |
| Inter-day Accuracy | 95 - 114% | -1.9% to -10.3% (deviation) |
| Recovery | 84.27 - 87.54% | Not explicitly stated |
| Internal Standard | Lansoprazole | (S)-Lansoprazole |
| Reference | [1] | [2] |
Table 2: Comparison of HPLC Method Performance
| Parameter | Method 1 (RP-HPLC) | Method 2 (Chiral HPLC) |
| Linearity Range | 2-2000 ng/mL | 0.39-800 µg/mL |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | 0.78 µg/mL |
| Intra-day Precision (%RSD) | 1.1 - 6.3% | Not explicitly stated |
| Inter-day Precision (%RSD) | 0.5 - 6.2% | Not explicitly stated |
| Intra-day Accuracy | 95 - 102% | Not explicitly stated |
| Inter-day Accuracy | 95 - 114% | Not explicitly stated |
| Recovery | 100.95% | 93.5 - 104% |
| Internal Standard | Pantoprazole | Not applicable for this assay |
| Reference | [1][3] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of bioanalytical assays.
1. LC-MS/MS Method for Omeprazole in Human Plasma [5][6]
-
Sample Preparation: A liquid-liquid extraction method is commonly employed. To 100 µL of plasma, 25 µL of internal standard (Lansoprazole) is added, followed by 1 mL of ethyl acetate (B1210297). The mixture is vortexed and centrifuged. The organic layer is then transferred and evaporated to dryness. The residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: Purospher Star C18 (5µ, 100x4.6mm)
-
Mobile Phase: Acetonitrile (B52724) and 5mM ammonium (B1175870) bicarbonate buffer (70:30 v/v), pH adjusted to 8.0.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitored Transitions: For omeprazole, the transition is m/z 346.3 → 198.0. For the internal standard (lansoprazole), it is m/z 369.98 → 252.0.[2]
-
2. RP-HPLC Method for Omeprazole in Human Plasma [1][7]
-
Sample Preparation: A simple liquid-liquid extraction is used. To plasma samples, an internal standard (e.g., pantoprazole) is added, followed by an extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane). After vortexing and centrifugation, the organic layer is separated, evaporated, and the residue is reconstituted.
-
Chromatographic Conditions:
-
Column: ZORBAX, XDB, C-18 (150×4.6 mm, 5 micron).[3]
-
Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer (pH 7.4) in a ratio of 60:40 (v/v).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Detection: UV at 302 nm.[3]
-
Visualized Workflows and Relationships
Experimental Workflow for LC-MS/MS Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. Development and validation of a reversed-phase HPLC-UV method for simultaneous determination of levosulpiride and omeprazole in human plasma: Applicability of the method for evaluation of pharmacokinetic drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Bioanalysis: Omeprazole Sulfone N-oxide-13C,d3 Versus Structural Analogs as Internal Standards
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantification of omeprazole (B731) in biological matrices is paramount. A crucial element in achieving this is the choice of an appropriate internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Omeprazole sulfone N-oxide-13C,d3, and commonly used structural analog internal standards.
The Gold Standard: Stable Isotope-Labeled Internal Standards
This compound is a stable isotope-labeled version of an omeprazole metabolite. The key advantage of a SIL internal standard lies in its near-identical physicochemical properties to the analyte. The incorporation of heavy isotopes (¹³C and deuterium) results in a mass shift that allows the mass spectrometer to differentiate it from the unlabeled analyte, while its extraction recovery, chromatographic retention time, and ionization efficiency closely mirror that of omeprazole. This co-elution and similar behavior in the ion source are critical for effectively compensating for matrix effects, a common source of variability in bioanalysis.
The Practical Alternative: Structural Analog Internal Standards
Structural analog internal standards are compounds with a chemical structure similar to the analyte. For omeprazole, common structural analogs include other proton pump inhibitors like Lansoprazole and Pantoprazole. While they are often more readily available and cost-effective than SILs, their physicochemical properties are not identical to omeprazole. This can lead to differences in extraction efficiency, chromatographic retention, and response to matrix effects, potentially impacting the accuracy and precision of the quantification.
Performance Under the Microscope: A Data-Driven Comparison
The following table summarizes key validation parameters from studies employing a stable isotope-labeled internal standard (Omeprazole-d3) and a structural analog internal standard (Lansoprazole) for the quantification of omeprazole in human plasma.
| Validation Parameter | Stable Isotope-Labeled IS (Omeprazole-d3) | Structural Analog IS (Lansoprazole) | Significance |
| Linearity (ng/mL) | 1.5 - 2000 | 25 - 600 | Both methods demonstrate good linearity within their respective ranges. |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | Both internal standards provide excellent correlation. |
| Accuracy (% Bias) | Within ±15% | -9.9% to 8.3% | Both methods show acceptable accuracy within regulatory limits. |
| Intra-day Precision (%RSD) | < 15% | 2.2% to 7.5% | Both internal standards yield good intra-day precision. |
| Inter-day Precision (%RSD) | < 15% | 2.2% to 7.5% | Both internal standards demonstrate acceptable inter-day precision. |
| Recovery (%) | Not explicitly reported, but matrix effect was minimal | Not explicitly reported, but matrix effect was less than 5% | The use of an IS compensates for recovery variability. SILs are expected to track the analyte's recovery more closely. |
Experimental Protocols: A Glimpse into the Methodology
Detailed experimental protocols are crucial for understanding the context of the presented data. Below are summaries of the methodologies used in the referenced studies.
Method Using Stable Isotope-Labeled Internal Standard (Omeprazole-d3)
-
Sample Preparation: Solid-phase extraction.
-
Chromatography:
-
Column: Zorbax Extend C-18 (4.6 × 50 mm, 3.5 μm).
-
Mobile Phase: Isocratic elution with 1 mM ammonium (B1175870) acetate (B1210297) (pH 8.5) and acetonitrile (B52724) (55:45, v/v).
-
Flow Rate: 0.8 mL/min.
-
Run Time: 1.2 minutes.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM).
-
Method Using Structural Analog Internal Standard (Lansoprazole)
-
Sample Preparation: Microextraction by packed sorbent (MEPS) with a C8 sorbent.[1]
-
Chromatography:
-
Mass Spectrometry:
Visualizing the Workflow and Rationale
To further elucidate the concepts discussed, the following diagrams illustrate a typical bioanalytical workflow and the theoretical advantage of using a stable isotope-labeled internal standard.
Caption: A generalized workflow for a bioanalytical assay utilizing an internal standard.
Caption: How a SIL-IS compensates for matrix-induced ion suppression more effectively than a structural analog.
Conclusion: Making an Informed Decision
While both stable isotope-labeled and structural analog internal standards can be used to develop validated bioanalytical methods for omeprazole, the evidence and underlying scientific principles favor the use of a SIL, such as this compound. The near-identical chemical and physical properties of a SIL to the analyte provide a more robust and reliable correction for various sources of analytical error, particularly matrix effects. This leads to improved data quality, higher confidence in the results, and a reduced need for costly and time-consuming re-analyses. For research and drug development programs where the highest level of accuracy and precision is required, a stable isotope-labeled internal standard is the unequivocal choice.
References
A Comparative Guide to Inter-laboratory Omeprazole Quantification Methods
This guide provides a comprehensive comparison of analytical methods for the quantification of omeprazole (B731) in biological matrices, primarily human plasma. Tailored for researchers, scientists, and drug development professionals, this document collates data from various studies to present a clear overview of method performance and experimental protocols. The focus is on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the two predominant techniques in the field.
Data Summary: Performance of Omeprazole Quantification Methods
The following table summarizes the quantitative performance of different analytical methods for omeprazole quantification as reported in various studies. This allows for a direct comparison of key validation parameters.
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| LC-MS/MS | Human Plasma | 0.50 - 800 | 0.50 | 0.4 - 8.5 | 1.2 - 6.8 | [1] |
| LC-MS/MS | Human Plasma | 10 - 750 | 10 | < 11 | < 11 | [2][3] |
| HPLC-UV | Human Plasma | 10 - 2000 | 10 | < 9.1 | < 6.4 | [4] |
| HPLC-UV | Human Plasma | Not Specified | 2.5 | Not Specified | Not Specified | [4] |
| HPLC-UV | Human Plasma | Not Specified | 2 | < 5.78 | < 4.59 | [5] |
| HPLC-UV | Human Plasma | 10 - 1500 | 10 | Not Specified | Not Specified | [3][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each analytical approach. Below are generalized protocols for the two most common methods of omeprazole quantification.
Protocol 1: LC-MS/MS Method for Omeprazole in Human Plasma
This method is highly sensitive and selective, making it ideal for pharmacokinetic studies.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.25 mL of human plasma, add an internal standard.
-
Extract the analytes using a mixture of diethyl ether and dichloromethane (B109758) (e.g., 60:40, v/v).[1]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 10 mM ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) is typical.[1][2]
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. The transitions for omeprazole and its internal standard are monitored. For instance, the transition for omeprazole could be m/z 346 -> m/z 198.[2]
Protocol 2: HPLC-UV Method for Omeprazole in Human Plasma
This method is robust and widely available, suitable for various applications.
1. Sample Preparation (Protein Precipitation or Liquid-Liquid Extraction):
-
Protein Precipitation: To a volume of plasma, add a precipitating agent like methanol (B129727) or acetonitrile, vortex, and centrifuge. The supernatant is then injected.
-
Liquid-Liquid Extraction: Similar to the LC-MS/MS protocol, an organic solvent is used to extract omeprazole from the plasma.[4][5]
2. Chromatographic Conditions:
-
Column: A reversed-phase C8 or C18 column is common.[5]
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of a phosphate (B84403) buffer and acetonitrile, is frequently used.[5]
-
Flow Rate: Typically in the range of 1.0 mL/min.[4]
3. UV Detection:
-
The detection wavelength is generally set at 302 nm, which is the absorption maximum for omeprazole.[4]
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved in an inter-laboratory comparison and the differences between the primary analytical techniques, the following diagrams are provided.
Caption: Workflow of an Inter-laboratory Comparison Study.
Caption: Comparison of HPLC-UV and LC-MS/MS workflows.
References
- 1. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advanced method for determination of omeprazole in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Gold Standard for Metabolite Quantification: A Comparative Guide to Omeprazole Sulfone N-oxide-13C,d3
For researchers, scientists, and drug development professionals engaged in the bioanalysis of omeprazole (B731) and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides a comprehensive comparison of the expected performance of Omeprazole sulfone N-oxide-13C,d3 against other commonly used internal standards in various biological matrices.
While direct comparative performance data for this compound is not extensively published, this guide leverages established bioanalytical methods for the closely related metabolite, omeprazole sulfone, to project its performance advantages. The use of a stable isotope-labeled (SIL) internal standard that is structurally identical to the analyte is widely recognized as the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby providing the most effective compensation for experimental variability.
The Advantage of a Co-eluting, Stable Isotope-Labeled Internal Standard
Omeprazole is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, into inactive metabolites such as 5-hydroxyomeprazole and omeprazole sulfone[1]. Accurate quantification of these metabolites is crucial for comprehensive pharmacokinetic studies.
Stable isotope-labeled internal standards, like this compound, offer significant advantages over structural analogs (e.g., lansoprazole (B1674482), pantoprazole). By co-eluting with the target analyte, they experience the same matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.
Performance Comparison in Biological Matrices
The following tables summarize the performance of various bioanalytical methods for the determination of omeprazole and its sulfone metabolite in human plasma, providing a benchmark for the expected performance of this compound.
| Analyte | Internal Standard | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Reference |
| Omeprazole | Lansoprazole | 5.02 - 4013.03 | 5.02 | 1.8 - 7.5 | 3.2 - 8.1 | |
| Omeprazole | Structural Analog | 10 - 750 | 10 | < 11 | < 11 | [2] |
| Omeprazole Sulfone | Structural Analog | 10 - 750 | 10 | < 11 | < 11 | [2] |
| 5-Hydroxyomeprazole | Structural Analog | 5 - 250 | 5 | < 11 | < 11 | [2] |
| Omeprazole Enantiomers | Labeled Analog | 25 - 600 | 0.4 | 2.2 - 7.5 (Inter-day) | - | [3] |
Table 1: Performance of LC-MS/MS Methods for Omeprazole and its Metabolites in Human Plasma.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioanalytical assays. Below are representative protocols for the analysis of omeprazole and its metabolites in human plasma.
Method 1: Simultaneous Determination of Omeprazole and its Metabolites
This method, adapted from Hofmann et al. (2006), describes the analysis of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in human plasma[2].
-
Sample Preparation:
-
To 0.25 mL of human plasma, add the internal standard.
-
Perform a liquid-liquid extraction.
-
-
LC-MS/MS Analysis:
-
Column: ProntoSil AQ, C18
-
Mobile Phase: Gradient with 10 mM ammonium (B1175870) acetate (B1210297) in water (pH 7.25) and acetonitrile (B52724).
-
Detection: Mass spectrometer in selected ion monitoring (SIM) mode.
-
Monitored Ions: m/z 346 for omeprazole, m/z 362 for 5-hydroxyomeprazole and omeprazole sulfone, and m/z 300 for the internal standard[2].
-
Method 2: Analysis of Omeprazole using a Structural Analog Internal Standard
This protocol outlines a method for omeprazole quantification using lansoprazole as the internal standard.
-
Sample Preparation:
-
Precipitate plasma proteins using an extraction buffer (e.g., 10 mM ammonium acetate, pH 10.0) and tert-butyl methyl ether (TBME).
-
Vortex and centrifuge the sample.
-
Inject the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Column: Purospher Star C18 (5µ, 100x4.6mm)
-
Mobile Phase: Isocratic mixture of acetonitrile and 5mM ammonium bicarbonate buffer (pH 8.0).
-
Detection: MS/MS detection in positive electrospray ionization (ESI+) mode.
-
Visualizing the Workflow
To illustrate the typical experimental process, the following diagrams outline the key steps in sample preparation and analysis.
Caption: General workflow for bioanalytical sample preparation and LC-MS/MS analysis.
Caption: Logical relationship of a stable isotope-labeled internal standard in correcting for matrix effects.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Omeprazole Quantification: Justifying the Use of a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals dedicated to achieving the highest standards of accuracy and precision in the bioanalysis of omeprazole (B731), the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against structural analog alternatives for omeprazole quantification, supported by experimental data and detailed methodologies. The evidence robustly supports the superiority of SIL-ISs in mitigating analytical variability, leading to more reliable and defensible results in pharmacokinetic, bioequivalence, and metabolic studies.
In the complex milieu of biological matrices such as plasma, the quantification of therapeutic agents like omeprazole via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to various sources of error.[1] These include variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[2] An internal standard (IS) is co-administered with the sample to normalize these variations. While structural analogs like lansoprazole (B1674482) or pantoprazole (B1678409) are often employed, a stable isotope-labeled internal standard, such as Omeprazole-d3 (B1163416), represents the pinnacle of analytical rigor.[1][3]
A SIL-IS is a version of the analyte where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[4] This subtle alteration in mass allows the mass spectrometer to differentiate it from the native omeprazole, while its physicochemical properties remain virtually identical.[1] This near-perfect analogy ensures that the SIL-IS experiences the same extraction efficiency, chromatographic behavior, and ionization response as the analyte, providing a more accurate correction for analytical variability than a structurally similar but distinct molecule.[3]
Data Presentation: A Head-to-Head Comparison
The selection of an internal standard directly influences the key validation parameters of a bioanalytical method. The following table summarizes performance data from methods using a stable isotope-labeled internal standard (represented by Omeprazole-d3 for the closely related esomeprazole) and a structural analog internal standard (lansoprazole) for omeprazole quantification.
| Parameter | Stable Isotope-Labeled IS (Omeprazole-d3 for Esomeprazole) | Structural Analog IS (Lansoprazole for Omeprazole) | Justification for Superiority of SIL-IS |
| Intra-Day Precision (%RSD) | 1.8 - 4.5%[1] | 2.2 - 5.8%[5] | The lower %RSD with a SIL-IS indicates higher reproducibility within the same day's analysis, as it more effectively corrects for minor fluctuations.[1] |
| Inter-Day Precision (%RSD) | 2.5 - 5.2%[1] | 2.2 - 7.5%[5] | Over multiple days, the SIL-IS demonstrates superior consistency, crucial for the reliability of long-term studies.[1] |
| Accuracy (% Bias or %RE) | Within ±15% (Typically <5%)[1] | -10.3% to -1.9%[5] | The near-identical chemical nature of the SIL-IS ensures it tracks the analyte's behavior more closely, leading to more accurate quantification. |
| Recovery (% Mean) | 85-95% (Consistent between analyte and IS) | Omeprazole: 84.3 - 87.5%, Lansoprazole: 83.6 - 87.2%[6] | While mean recovery may be similar, the key advantage of a SIL-IS is the consistency of recovery relative to the analyte, minimizing variability. |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects | A SIL-IS co-elutes with the analyte and is affected by matrix components in the same way, providing reliable normalization. Structural analogs may have different retention times and be subject to different degrees of ion suppression or enhancement.[2] |
Data for SIL-IS is adapted from a study on esomeprazole (B1671258) using omeprazole-d3 as the internal standard, a valid proxy demonstrating the performance of this approach.[1] Data for the structural analog is from studies quantifying omeprazole using lansoprazole as the internal standard.[5][6]
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical methods. Below are representative protocols for the quantification of omeprazole using both a stable isotope-labeled internal standard and a structural analog.
Protocol 1: Omeprazole Quantification Using a Stable Isotope-Labeled Internal Standard (Omeprazole-d3)
This protocol is adapted from a validated method for the closely related esomeprazole, demonstrating a best-practice approach.[1]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the Omeprazole-d3 internal standard working solution (concentration appropriately chosen based on the calibration range).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 1.0 mL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water with 0.5% formic acid (e.g., 80:20 v/v).[7]
-
Flow Rate: 0.6 mL/min.[7]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Omeprazole: m/z 346.1 → 198.1
-
Omeprazole-d3: m/z 349.1 → 201.1
-
Protocol 2: Omeprazole Quantification Using a Structural Analog Internal Standard (Lansoprazole)
This protocol is based on established and validated methods for omeprazole bioanalysis.[5][6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the Lansoprazole internal standard working solution.
-
Vortex for 10 seconds.
-
Add 1.0 mL of extraction solvent (e.g., tertiary butyl methyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 100 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Acetonitrile and 5mM ammonium (B1175870) bicarbonate buffer (e.g., 70:30 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source in positive ion mode.
-
MRM Transitions:
Mandatory Visualizations
Omeprazole Metabolic Pathway
The metabolism of omeprazole is primarily carried out in the liver by the cytochrome P450 enzymes, CYP2C19 and CYP3A4. The major metabolic pathways include hydroxylation and sulfoxidation.[8][9] Genetic polymorphisms in CYP2C19 can lead to significant inter-individual variability in omeprazole clearance.[9]
Caption: Primary metabolic pathways of omeprazole via CYP2C19 and CYP3A4 enzymes.
Bioanalytical Workflow for Omeprazole Quantification
The following workflow illustrates the key stages in the quantification of omeprazole in a biological matrix using a stable isotope-labeled internal standard, which is considered the gold standard.
Caption: A typical workflow for omeprazole bioanalysis using a SIL-IS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
Navigating Bioanalysis: A Comparative Guide to Labeled Internal Standards in Accordance with Regulatory Guidelines
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a critical cornerstone of successful drug development. The choice of an internal standard (IS) is a pivotal decision in bioanalytical method development, directly impacting data integrity and regulatory acceptance. This guide provides an objective comparison of commonly used labeled internal standards, with a focus on stable isotope-labeled internal standards (SIL-ISs), supported by experimental data and detailed methodologies, to assist in the selection of the most appropriate IS for robust and compliant bioanalysis.
The use of an internal standard is a fundamental requirement in quantitative bioanalysis to correct for variability during sample preparation, chromatography, and detection.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations under the International Council for Harmonisation (ICH) M10 guideline, which underscores the importance of a well-characterized and consistently performing IS.[2][3] SIL-ISs are widely recognized as the "gold standard" for quantitative mass spectrometry because their physicochemical properties closely mirror those of the analyte.[4] This similarity allows them to effectively compensate for variations throughout the analytical process.[5]
Comparison of Labeled Internal Standards: Performance Data
The two most common types of stable isotope-labeled internal standards are deuterated (²H or D) and carbon-13 (¹³C)-labeled standards. While both are used to improve accuracy and precision, their performance can differ significantly. ¹³C-labeled standards are generally considered superior due to their greater chemical and isotopic stability and closer physicochemical similarity to the unlabeled analyte.[4][6]
| Performance Parameter | Deuterated (²H) Labeled IS | Carbon-13 (¹³C) Labeled IS | Key Insights |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the analyte.[6] | Typically co-elutes perfectly with the analyte.[6][7] | Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[6] |
| Accuracy & Precision | Can lead to inaccuracies. One study reported a mean bias of 96.8% with a standard deviation of 8.6%.[6] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[6] | The closer physicochemical properties of ¹³C-IS result in more reliable and reproducible quantification. |
| Matrix Effect Compensation | Chromatographic shifts can lead to differential ion suppression or enhancement, compromising accurate quantification.[6][8] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[6][7] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected. |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium (B1214612) atoms with hydrogen atoms from the surrounding environment, compromising the integrity of the standard. | The C-C bond is highly stable, and there is no risk of isotopic exchange. | ¹³C-IS provides greater confidence in the stability and integrity of the standard throughout the sample analysis workflow. |
Experimental Protocols for Key Validation Experiments
Adherence to regulatory guidelines requires the thorough validation of the bioanalytical method, including the performance of the internal standard. Below are detailed methodologies for key validation experiments as stipulated by the ICH M10 guideline.
Selectivity and Specificity
Objective: To ensure that the analytical method can differentiate and quantify the analyte from other components in the sample, including the internal standard and any potential interferences.
Protocol:
-
Obtain at least six different lots of the blank biological matrix from individual donors.[4]
-
Process and analyze each blank lot with and without the internal standard.
-
Process and analyze a Lower Limit of Quantification (LLOQ) sample.
-
Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.[4]
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the blank matrix should be ≤ 20% of the analyte response at the LLOQ.
-
The response of any interfering peak at the retention time of the internal standard in the blank matrix should be ≤ 5% of the internal standard response.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the Upper Limit of Quantification - ULOQ).[9]
-
Within-Run (Intra-Assay): Analyze at least five replicates of each QC level in a single analytical run.[4]
-
Between-Run (Inter-Assay): Analyze the QC replicates in at least three separate runs on different days.[4]
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for Low, Mid, and High QCs, and within ±20% for the LLOQ.[4]
-
Precision (CV%): The coefficient of variation should not exceed 15% for Low, Mid, and High QCs, and not exceed 20% for the LLOQ.[4]
Matrix Effect
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and internal standard.
Protocol:
-
Obtain at least six different lots of the blank biological matrix.[4]
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A (Post-extraction spiked samples): Extract blank matrix from each lot and then spike the analyte and internal standard into the final extract.
-
Set B (Neat solutions): Prepare solutions of the analyte and internal standard in a neat solvent at the same concentrations.
-
-
Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the IS-normalized MF for each lot.
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.
Visualizing Workflows and Logical Relationships
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the decision-making process for selecting an internal standard.
Bioanalytical workflow with a labeled internal standard.
Decision tree for internal standard selection.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Omeprazole Sulfone N-oxide-13C,d3: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of specialized compounds like Omeprazole sulfone N-oxide-13C,d3 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this isotopically labeled metabolite of omeprazole, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
This compound is classified with several hazards, necessitating careful handling. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2] Work should be conducted in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of dust or fumes.[2]
Step-by-Step Disposal Protocol
In the event of a spill or for routine disposal of unused material, follow these steps:
-
Containment: In case of a spill, immediately contain the material. Avoid generating dust.[2] For solid compounds, carefully sweep or scoop the material into a suitable, labeled container.
-
Collection: Place the contained material into a designated, closed container for chemical waste.[2] Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Waste Stream Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's EHS department for specific guidance on approved waste disposal vendors and procedures.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent and then wash with soap and water. Dispose of all contaminated cleaning materials as hazardous waste.
Environmental Precautions: It is crucial to prevent this compound from entering drains, sewers, or surface and ground water.
Quantitative Safety and Disposal Data
While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes key information derived from safety data sheets of closely related compounds.
| Parameter | Value/Instruction | Source |
| GHS Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3) | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection | [2] |
| First Aid - Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
| First Aid - Skin Contact | Wash with plenty of soap and water. | [1][2] |
| First Aid - Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. | [1][2] |
| Firefighting Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [2] |
| Hazardous Combustion Products | Carbon oxides (CO, CO2), nitrogen oxides (NOx), sulphur oxides. | [2][3] |
| Storage | Store at room temperature in a well-ventilated place. Keep container tightly closed. | [2] |
Experimental Protocols
Detailed experimental protocols for the neutralization or degradation of this compound are not available in the public domain. The recommended disposal method is through a licensed professional waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Omeprazole Sulfone N-oxide-13C,d3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, procedural guidance for the safe use of Omeprazole sulfone N-oxide-13C,d3 in a laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on potential routes of exposure.
| Area of Protection | Required PPE | Specifications |
| Eye Protection | Safety goggles with side-shields or a face shield | Must be worn at all times to protect against splashes and airborne particles.[1] |
| Hand Protection | Protective gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for compounding or when handling larger quantities.[2][3] |
| Body Protection | Impervious clothing or a disposable gown | A lab coat is the minimum requirement. For extensive handling, a polyethylene-coated polypropylene (B1209903) gown is recommended.[1][2] |
| Respiratory Protection | Suitable respirator | An N95 or higher-rated respirator should be used, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of dust particles.[4] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Causes skin irritation.[5]
-
Causes serious eye irritation.[5]
-
May cause respiratory tract irritation.[5]
-
Harmful if swallowed.
To mitigate these risks, the following precautions should be taken:
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood.[1]
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[6]
-
Emergency Equipment: An accessible safety shower and eye wash station must be available in the immediate work area.[1]
Experimental Protocol: General Handling of a Solid Compound
The following protocol outlines a general procedure for the safe handling of this compound for laboratory use, such as preparing a stock solution.
Materials:
-
This compound (solid)
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Don all required personal protective equipment as outlined in the table above. Ensure the chemical fume hood is operational.
-
Weighing: Tare the analytical balance with the weighing paper or boat. Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Transfer: Carefully transfer the weighed solid to a volumetric flask of the appropriate size.
-
Dissolution: Add a portion of the desired solvent to the volumetric flask. Cap and swirl gently to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a properly labeled storage container. Include the compound name, concentration, solvent, date, and your initials.
-
Decontamination: Clean all equipment used, including the spatula and work surfaces, with an appropriate solvent and cleaning agent.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. This includes any unused solid compound and contaminated items such as weighing paper and gloves. |
| Liquid Waste | Collect all solutions in a labeled hazardous waste container compatible with the solvent used. Do not pour down the drain. |
| Contaminated PPE | Dispose of all used gloves, gowns, and other disposable PPE in the designated solid hazardous waste container. |
All waste must be disposed of in accordance with federal, state, and local regulations.[6][7]
Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. pppmag.com [pppmag.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. esschemco.com [esschemco.com]
- 7. staging.keyorganics.net [staging.keyorganics.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
